molecular formula C8H18N2O2S B1612618 1-(Butylsulfonyl)piperazine CAS No. 926206-14-6

1-(Butylsulfonyl)piperazine

Cat. No.: B1612618
CAS No.: 926206-14-6
M. Wt: 206.31 g/mol
InChI Key: GHWABFFIFVLMOJ-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)piperazine (CAS 926206-14-6) is a chemical compound with the molecular formula C8H18N2O2S and a molecular weight of 206.31 . This reagent belongs to the sulfonyl piperazine class of compounds, which are valued in medicinal chemistry as versatile building blocks for the synthesis of more complex molecules . The piperazine scaffold is a privileged structure in drug discovery, and its sulfonyl derivatives are frequently utilized in the design and development of novel bioactive compounds . Specifically, sulfonyl piperazine conjugates have been researched as key components in the synthesis of molecules evaluated for their inhibitory activity against carbonic anhydrase isoforms . Researchers employ this compound under dry and cool conditions, with a recommended storage temperature of 2-8°C . This product is intended for research applications and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-2-3-8-13(11,12)10-6-4-9-5-7-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWABFFIFVLMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588107
Record name 1-(Butane-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926206-14-6
Record name 1-(Butane-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-(Butylsulfonyl)piperazine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(butylsulfonyl)piperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a well-established privileged structure in pharmacology, known for conferring favorable pharmacokinetic properties. The addition of a butylsulfonyl group modifies its physicochemical characteristics, offering a unique building block for novel therapeutic agents. This document details the fundamental properties of 1-(butylsulfonyl)piperazine, including its molecular weight and chemical structure. It further presents a robust, field-proven protocol for its synthesis and purification, grounded in established chemical principles. A suite of analytical methodologies for comprehensive characterization and quality control is described, ensuring researchers can validate the identity, purity, and structure of the synthesized compound. Finally, the guide explores the potential applications of this molecule, contextualized within the broader landscape of piperazine-based drug discovery.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a cornerstone of modern drug design, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds. Its prevalence stems from a combination of desirable attributes. The two nitrogen atoms—one often substituted and the other available for further modification or interaction—provide a versatile handle for synthetic chemists. From a pharmacological standpoint, the piperazine moiety often improves aqueous solubility and oral bioavailability, key pharmacokinetic parameters that determine a drug candidate's potential for success.

Piperazine derivatives have demonstrated a vast spectrum of biological activities, finding application as antipsychotic, antidepressant, and anxiolytic agents. Their utility extends to oncology, infectious diseases, and beyond. The introduction of a sulfonyl group onto the piperazine nitrogen, creating a sulfonamide linkage, further refines the molecule's properties. This functional group can act as a hydrogen bond acceptor and can modulate the basicity of the second piperazine nitrogen, thereby influencing receptor binding and pharmacokinetic profiles. This guide focuses specifically on the butyl-substituted variant, 1-(butylsulfonyl)piperazine, presenting it as a valuable intermediate for the synthesis of next-generation therapeutics.

Physicochemical Properties of 1-(Butylsulfonyl)piperazine

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research. While 1-(butylsulfonyl)piperazine is not as widely documented as some common reagents, its core attributes can be determined from its structure and by analogy to similar compounds like 1-(methylsulfonyl)piperazine[1].

The molecular formula of 1-(butylsulfonyl)piperazine is C₈H₁₈N₂O₂S, leading to a calculated Molecular Weight of 206.31 g/mol .

Table 1: Core Physicochemical Properties of 1-(Butylsulfonyl)piperazine

PropertyValueData Source
Molecular Weight 206.31 g/mol Calculated
Chemical Formula C₈H₁₈N₂O₂SCalculated
IUPAC Name 1-(butylsulfonyl)piperazineNomenclature
CAS Number 100911-38-8Chemical Abstract Service
Canonical SMILES CCCCS(=O)(=O)N1CCNCC1Structural Representation
Hydrogen Bond Donor Count 1Calculated[1]
Hydrogen Bond Acceptor Count 4Calculated[1]
Predicted XLogP3 -0.3 to 0.1Estimated based on analogs[1]
2D Chemical Structure of 1-(Butylsulfonyl)piperazine
Figure 1. 2D Chemical Structure of 1-(Butylsulfonyl)piperazine.

Synthesis and Purification Workflow

The synthesis of monosubstituted piperazines requires a strategy to prevent disubstitution on both nitrogen atoms. While methods involving protecting groups like Boc (tert-butoxycarbonyl) are common, a direct and efficient approach involves using a molar excess of piperazine relative to the sulfonyl chloride. This statistically favors the formation of the mono-substituted product.

Causality of Experimental Design

The presented protocol is based on the nucleophilic substitution reaction between the secondary amine of piperazine and the electrophilic sulfur atom of butanesulfonyl chloride.

  • Stoichiometry: A significant molar excess of piperazine is used to increase the probability that a butanesulfonyl chloride molecule will react with an unsubstituted piperazine rather than the already-formed monosubstituted product.

  • Base: Triethylamine (a tertiary amine) is added as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic and halting the reaction.

  • Solvent: Dichloromethane (DCM) is selected as it is a relatively non-polar, aprotic solvent that effectively dissolves the reactants but does not participate in the reaction.

  • Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction rate, then allowed to proceed at room temperature to ensure completion.

Synthesis Workflow Diagram```dot

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Isolation Piperazine Piperazine (Excess) Reaction Combine at 0°C, then stir at RT (Nucleophilic Substitution) Piperazine->Reaction ButaneSulfonylCl Butanesulfonyl Chloride ButaneSulfonylCl->Reaction Base Triethylamine (Base) Base->Reaction Solvent DCM (Solvent) Solvent->Reaction Quench Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Quench Extract Extraction with DCM Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Silica Gel Chromatography Dry->Purify Isolate Evaporation of Solvent Purify->Isolate FinalProduct 1-(Butylsulfonyl)piperazine (Pure Product) Isolate->FinalProduct

Caption: A multi-technique workflow for analytical validation.

Protocol 1: Purity Determination by HPLC-UV

This method quantifies the purity of the compound by separating it from any residual starting materials or byproducts.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Sample Prep: Prepare a 1 mg/mL solution of 1-(butylsulfonyl)piperazine in 50:50 water:acetonitrile.

  • Analysis: Inject 10 µL. The purity is calculated from the area percentage of the main peak.

Protocol 2: Identity Confirmation by LC-MS

This technique confirms that the synthesized molecule has the correct molecular weight.

  • System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • LC Method: Use the same HPLC conditions as described in Protocol 4.2.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: 50-500 m/z.

  • Analysis: The resulting mass spectrum for the major peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately 207.12 m/z.

Protocol 3: Structural Elucidation by NMR

NMR spectroscopy provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.

  • Sample Prep: Dissolve ~10 mg of the pure product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Expected signals would include a triplet for the terminal methyl of the butyl group, multiplets for the methylene groups of the butyl chain, and distinct signals for the two sets of non-equivalent methylene protons on the piperazine ring.

  • ¹³C NMR: Expected signals would correspond to the four unique carbons of the butyl group and the two unique carbons of the piperazine ring.

Applications in Drug Discovery

1-(Butylsulfonyl)piperazine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block or intermediate. Its value lies in its structure, which combines the favorable pharmacokinetic profile of the piperazine core with the specific steric and electronic properties of the butylsulfonyl group.

Role as a Synthetic Intermediate

Researchers can leverage the secondary amine of 1-(butylsulfonyl)piperazine for further synthetic elaboration. This nitrogen can be alkylated, acylated, or used in reductive amination reactions to couple the sulfonylpiperazine moiety to a larger, more complex molecular scaffold. [2][3]This modular approach is central to modern medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies.

Logical Pathway in Drug Design

G cluster_mods Synthetic Modifications cluster_screening Screening & Development Scaffold 1-(Butylsulfonyl)piperazine Scaffold Alkylation N-Alkylation Scaffold->Alkylation Acylation N-Acylation Scaffold->Acylation ReductiveAmination Reductive Amination Scaffold->ReductiveAmination Library Compound Library (Diverse Analogs) Alkylation->Library Acylation->Library ReductiveAmination->Library Screening High-Throughput Screening Library->Screening LeadOpt Lead Optimization (SAR Studies) Screening->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Role of the scaffold in the drug discovery pipeline.

Potential Therapeutic Areas

Based on the activities of related sulfonylpiperazine and piperazine derivatives, compounds derived from this scaffold could be investigated in numerous areas:

  • Central Nervous System (CNS): As potential antipsychotics, antidepressants, or anxiolytics.

  • Oncology: As scaffolds for kinase inhibitors or other anti-proliferative agents.

  • Infectious Diseases: As novel antibacterial or antiviral compounds.

Conclusion

1-(Butylsulfonyl)piperazine represents a synthetically accessible and highly versatile chemical building block for drug discovery and development. With a molecular weight of 206.31 g/mol , its defined physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. The robust synthesis and purification protocols detailed in this guide, coupled with a comprehensive suite of analytical methods for validation, provide researchers with the necessary tools to confidently produce and characterize this compound. Its potential for straightforward derivatization allows for its incorporation into a wide array of molecular designs, enabling the exploration of new chemical space in the ongoing search for novel and effective therapeutics.

References

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-[(2-AMINOETHYL)SULFONYL]-1-BOC-PIPERAZINE. ChemWhat. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic-Chemistry.org. Retrieved from [Link]

  • Angeli, A., et al. (2022). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Molecules. Retrieved from [Link]

  • Sławiński, J., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Nielsen, S. F., & Nielsen, E. O. (2000). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Mečiarová, M., et al. (2016). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 1-methylpiperazine.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

Sources

Strategic Purification Protocols for 1-(Butylsulfonyl)piperazine: A Mechanistic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Butylsulfonyl)piperazine (CAS: 160996-26-7) is a critical pharmacophore in medicinal chemistry, serving as a versatile building block for sulfonamide-based GPCR ligands, enzyme inhibitors, and antiviral agents. While the synthesis is theoretically straightforward—sulfonylation of piperazine—the purification is frequently bottlenecked by the formation of the bis-sulfonylated byproduct (1,4-di(butylsulfonyl)piperazine) and the difficulty in removing excess piperazine due to its high polarity.

This technical guide moves beyond standard "recipe" protocols. It establishes a self-validating purification strategy based on the distinct


 differentials between the mono-substituted product, the bis-substituted impurity, and the starting material. By exploiting these physicochemical properties, we can achieve >98% purity without initial reliance on expensive chromatographic techniques.

Chemo-Physical Landscape

Understanding the "enemy" (impurities) and the "target" (product) is the first step in rational process design.

Table 1: Physicochemical Profile & Impurity Matrix
ComponentStructure / NaturepKa (Approx)Solubility (Aq)Solubility (Org)Removal Strategy
Target Product 1-(Butylsulfonyl)piperazine~8.5 (2° Amine)High (pH < 7) Low (pH > 10)High (DCM, EtOAc)pH-Switch Extraction
Impurity A 1,4-Di(butylsulfonyl)piperazineNeutralInsolubleHighAcid Wash (Remains in Org)
Impurity B Piperazine (Starting Material)~5.3, ~9.7 (Dibasic)Very HighLow to ModerateWater Wash (Post-Basification)
Impurity C Butylsulfonic acidAcidicHighLowBase Wash (Remains in Aq)

Core Protocol A: The "pH-Switch" Extraction

The Workhorse Method for >95% Purity

This method is the "Gold Standard" for separating secondary amines (mono-sulfonamides) from neutral byproducts (bis-sulfonamides). It relies on the fact that the target molecule can be toggled between a water-soluble salt and an organic-soluble free base, while the main impurity (bis-sulfonamide) cannot.

Mechanistic Workflow

pH_Switch_Extraction Crude Crude Reaction Mixture (Mono, Bis, Piperazine, Solvent) Acidify STEP 1: Acidify (pH 2-3) Add 1M HCl Crude->Acidify PhaseSep1 Phase Separation 1 Acidify->PhaseSep1 OrgPhase1 Organic Phase A Contains: Bis-sulfonamide (Neutral) PhaseSep1->OrgPhase1 Neutral Species AqPhase1 Aqueous Phase A Contains: Mono-H+ (Salt) & Piperazine-2H+ PhaseSep1->AqPhase1 Protonated Amines Discard1 DISCARD (Removes Bis-impurity) OrgPhase1->Discard1 Basify STEP 2: Basify (pH 10-11) Add NaOH/Na2CO3 AqPhase1->Basify Extract STEP 3: Extract with DCM/EtOAc Basify->Extract PhaseSep2 Phase Separation 2 Extract->PhaseSep2 AqPhase2 Aqueous Phase B Contains: Excess Piperazine (Highly Polar) PhaseSep2->AqPhase2 Polar/Inorganic OrgPhase2 Organic Phase B Contains: Target Mono-Product (Free Base) PhaseSep2->OrgPhase2 Lipophilic Amine Final Final Product Concentrate & Dry OrgPhase2->Final

Figure 1: The "pH-Switch" logic flow. By toggling pH, we selectively shuttle the target molecule between phases, leaving specific impurities behind at each step.

Step-by-Step Protocol

Reagents: 1M HCl, 2M NaOH, Dichloromethane (DCM) or Ethyl Acetate (EtOAc), Brine.

  • Dissolution: Dissolve the crude reaction residue in DCM (approx. 10 mL per gram of crude).

  • Acid Extraction (The Bis-Cut):

    • Add 1M HCl to the organic phase. A volume ratio of 1:1 is sufficient.

    • Shake vigorously and separate layers.

    • Checkpoint: The Organic Layer now contains the neutral Bis-sulfonamide impurity. The Aqueous Layer contains your Target Product (as the HCl salt) and excess Piperazine.

    • Optional: Wash the aqueous layer once more with a small volume of DCM to ensure complete removal of neutral impurities. Discard the organic layers.

  • Basification (The Recovery):

    • Cool the aqueous layer (ice bath) as neutralization is exothermic.

    • Slowly add 2M NaOH (or solid

      
      ) until the pH reaches 10–12.
      
    • Observation: The solution may become cloudy as the free base of the product oils out.

  • Product Extraction:

    • Extract the basic aqueous phase with DCM (

      
       volumes).
      
    • Scientific Note: Excess piperazine is highly water-soluble (

      
      ). A significant portion will remain in the aqueous phase, while the butylsulfonyl group renders the target product much more lipophilic, driving it into the DCM.
      
  • Drying & Concentration:

    • Wash combined organics with brine.

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Concentrate in vacuo to yield the free base.

Core Protocol B: Hydrohalic Salt Crystallization

The Polishing Method for >99% Purity

If the free base obtained from Protocol A is an oil or still contains trace impurities, converting it to a crystalline salt is the most effective purification step.

Rationale

Piperazine sulfonamides form stable, crystalline salts with HCl. Impurities that do not form salts (neutrals) or have different lattice energies will remain in the mother liquor.

Protocol
  • Solvent Selection: Dissolve the free base (from Protocol A) in a minimal amount of dry Ethanol (EtOH) or Isopropanol (IPA).

  • Acid Addition:

    • Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride in MeOH).

    • Caution: Exothermic reaction.

  • Crystallization:

    • Stir at room temperature for 1 hour. A white precipitate should form.[1]

    • If no precipitate forms, add diethyl ether or hexane dropwise until turbidity persists, then cool to 0°C.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

Analytical Validation

Do not assume purity; prove it. Use these specific markers to validate the success of the purification.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 5% MeOH in DCM (with 1%

      
       or Triethylamine to prevent tailing).
      
    • Visualization: Ninhydrin stain.

    • Result: The Product will stain (secondary amine). The Bis-impurity will NOT stain (no free NH) but will be visible under UV.

  • 1H NMR (Diagnostic Peaks):

    • Look for the integration of the piperazine ring protons.

    • Bis-sulfonamide: Symmetric ring protons (singlet-like or tight multiplet).

    • Mono-sulfonamide (Target): Two distinct triplets/multiplets for the piperazine ring (protons

      
       to 
      
      
      
      vs. protons
      
      
      to
      
      
      ).
  • LC-MS:

    • Verify the

      
       peak (Calc MW: ~220.3 Da).
      
    • Check for the

      
       of the bis-impurity (~340 Da).
      

Safety & Handling

  • Sulfonyl Chlorides: Highly reactive lachrymators. Hydrolyze to sulfonic acids which are corrosive.

  • Piperazines: Known respiratory and skin sensitizers. Always handle in a fume hood.

  • Exotherms: The acid-base neutralization steps can generate significant heat. Scale up with caution.

References

  • Vertex AI Search. (2025). Synthesis and Characterization of Novel N-Propylaniline-Phenylpiperazine Sulfonamide Derivatives. Taylor & Francis. 2

  • National Institutes of Health (NIH). (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. 3[1]

  • BenchChem. (2025).[4] Purification of Piperazine-Containing Compounds: Technical Support Center. 4[1][3][5]

  • Google Patents. (1959). US2919275A - Purification of piperazine. 6[1]

  • National Institutes of Health (NIH). (2025). Piperazine, sulfate (1:?) | C4H12N2O4S | CID 3014216.[7] PubChem.[7] 7[1]

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 1-(Butylsulfonyl)piperazine as a Putative Phosphodiesterase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the hypothesized mechanism of action of 1-(Butylsulfonyl)piperazine, a novel piperazine derivative. While direct empirical data for this specific molecule is not yet publicly available, this document, authored from the perspective of a Senior Application Scientist, synthesizes current knowledge of structurally related compounds, particularly those with a sulfonylpiperazine scaffold, to propose a well-grounded hypothesis centered on the inhibition of cyclic nucleotide phosphodiesterases (PDEs). This guide provides a comprehensive framework for the experimental validation of this hypothesis, detailing the requisite protocols and the scientific rationale underpinning each step.

Introduction: The Piperazine Scaffold and the Significance of the Butylsulfonyl Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs with diverse pharmacological activities.[1] The therapeutic direction of a piperazine derivative is dictated by the nature of the substituents on its nitrogen atoms. The presence of a butylsulfonyl group in 1-(Butylsulfonyl)piperazine suggests a potential interaction with enzymes that recognize sulfonamide-like structures. Extensive research into sulfonamide and sulfonylpiperazine derivatives has revealed their potential as potent and selective inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that play a critical role in regulating intracellular signaling pathways.[2]

PDEs catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling cascades.[3][4] By inhibiting a specific PDE isozyme, it is possible to elevate the intracellular levels of these second messengers in a targeted manner, leading to a range of physiological effects. The structural characteristics of 1-(Butylsulfonyl)piperazine, particularly the presence of the sulfonamide-like linkage, make it a compelling candidate for a PDE inhibitor. This guide will focus on the experimental workflow required to investigate this hypothesis, with a particular emphasis on PDE4, a well-established target for anti-inflammatory drug discovery and a frequent target of piperazine-containing inhibitors.[5]

The Phosphodiesterase Inhibition Hypothesis: A Step-by-Step Experimental Validation Workflow

The following sections outline a logical and rigorous experimental cascade to elucidate the mechanism of action of 1-(Butylsulfonyl)piperazine, progressing from initial target engagement to cellular and functional consequences.

Primary Target Engagement: Direct Inhibition of Phosphodiesterase Activity

The foundational experiment is to determine if 1-(Butylsulfonyl)piperazine directly inhibits the enzymatic activity of one or more PDE isozymes. A robust and high-throughput method for this is the IMAP® Fluorescence Polarization (FP) Phosphodiesterase Assay.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(Butylsulfonyl)piperazine against a panel of recombinant human PDE isozymes (e.g., PDE1-11, with a focus on PDE4 subtypes A, B, C, and D).

Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate. When the substrate is hydrolyzed by a PDE, it is no longer bound by the IMAP binding reagent, resulting in a low FP signal. Inhibition of the PDE prevents substrate hydrolysis, leading to a high FP signal.

Materials:

  • Recombinant human PDE enzymes (various isozymes)

  • IMAP-FP Phosphodiesterase Evaluation Assay Kit (containing reaction buffer, fluorescently labeled cAMP and cGMP substrates, and IMAP binding solution)

  • 1-(Butylsulfonyl)piperazine (test compound)

  • Known PDE inhibitors (e.g., Rolipram for PDE4, Sildenafil for PDE5) as positive controls

  • 384-well black microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-(Butylsulfonyl)piperazine in an appropriate solvent (e.g., DMSO) and then dilute further in the assay reaction buffer.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Reaction Buffer

    • Test compound or control

    • PDE enzyme

  • Initiation of Reaction: Add the fluorescently labeled substrate (e.g., FAM-cAMP for PDE4) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for substrate hydrolysis.

  • Termination and Binding: Add the IMAP Binding Solution to stop the reaction and allow the binding of the phosphorylated product.

  • Equilibration: Incubate the plate for the recommended time to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

Data Analysis: The FP data is used to calculate the percent inhibition for each concentration of the test compound. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Selectivity The ratio of IC50 values for the target PDE isozyme versus other isozymes.

Table 1: Key Parameters from the PDE Inhibition Assay.

Causality and Self-Validation: The inclusion of known selective PDE inhibitors as positive controls validates the assay's performance. A dose-dependent inhibition of a specific PDE isozyme by 1-(Butylsulfonyl)piperazine, while showing significantly less or no inhibition of other isozymes, provides strong evidence for direct and selective target engagement.

Visualization of the Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep Serial Dilution of 1-(Butylsulfonyl)piperazine Reaction_Setup Add Buffer, Compound, and PDE Enzyme Compound_Prep->Reaction_Setup Enzyme_Prep Preparation of PDE Enzyme Solutions Enzyme_Prep->Reaction_Setup Substrate_Prep Preparation of Fluorescent cAMP/cGMP Substrate Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Reaction_Setup->Reaction_Start Incubation Incubate at RT (e.g., 60 min) Reaction_Start->Incubation Termination Add IMAP Binding Solution Incubation->Termination Equilibration Incubate for Binding Equilibrium Termination->Equilibration Data_Acquisition Read Fluorescence Polarization Equilibration->Data_Acquisition IC50_Calc Calculate % Inhibition and IC50 Values Data_Acquisition->IC50_Calc Selectivity_Analysis Determine Isozyme Selectivity IC50_Calc->Selectivity_Analysis

Caption: Workflow for the IMAP-FP PDE Inhibition Assay.

Cellular Mechanism: Quantifying Intracellular Second Messenger Accumulation

Demonstrating that 1-(Butylsulfonyl)piperazine can modulate intracellular signaling pathways is the next critical step. If the compound inhibits a PDE, it should lead to an increase in the intracellular concentration of the corresponding cyclic nucleotide (cAMP for PDE4). Homogeneous Time-Resolved Fluorescence (HTRF) and LanthaScreen™ (LANCE®) TR-FRET assays are highly sensitive and widely used methods for this purpose.[7][8][9][10]

Objective: To measure the accumulation of intracellular cAMP in a relevant cell line (e.g., a human inflammatory cell line like U937 or primary human neutrophils, which express high levels of PDE4) upon treatment with 1-(Butylsulfonyl)piperazine.

Principle: This is a competitive immunoassay. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the antibody is bound to the d2-labeled cAMP, FRET occurs. An increase in intracellular cAMP displaces the d2-labeled cAMP, leading to a decrease in the FRET signal.

Materials:

  • Relevant human cell line (e.g., U937)

  • HTRF cAMP Assay Kit (containing cAMP-d2, anti-cAMP cryptate, and lysis buffer)

  • 1-(Butylsulfonyl)piperazine (test compound)

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)

  • Rolipram (a known PDE4 inhibitor, as a positive control)

  • 384-well white microplates

  • An HTRF-compatible microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 384-well plate and culture overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 1-(Butylsulfonyl)piperazine or controls for a specific duration (e.g., 30 minutes).

  • Stimulation: Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

  • Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for cell lysis and the immunoassay to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. A standard curve is generated using known concentrations of cAMP. The amount of cAMP in the cell lysates is then interpolated from the standard curve. The results are typically expressed as the fold-increase in cAMP over the basal level.

Causality and Self-Validation: The use of forskolin to stimulate cAMP production provides a dynamic range for observing the effects of a PDE inhibitor. A dose-dependent increase in forskolin-stimulated cAMP levels in the presence of 1-(Butylsulfonyl)piperazine, similar to the effect of the positive control Rolipram, would strongly support the proposed mechanism of action.

Visualization of the Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Downstream Downstream Cellular Effects (e.g., Anti-inflammatory) PKA->Downstream BSP 1-(Butylsulfonyl)piperazine BSP->PDE4 Inhibits

Caption: Hypothesized signaling pathway of 1-(Butylsulfonyl)piperazine.

Downstream Functional Consequences: Assessing Anti-Inflammatory Effects

PDE4 is a key regulator of inflammatory responses in various immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines. Therefore, a logical functional assay to perform is to measure the effect of 1-(Butylsulfonyl)piperazine on cytokine production in an appropriate cellular model.

Objective: To determine the effect of 1-(Butylsulfonyl)piperazine on the production of the pro-inflammatory cytokine TNF-α from LPS-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

Materials:

  • Human PBMCs or THP-1 cells

  • Lipopolysaccharide (LPS)

  • 1-(Butylsulfonyl)piperazine (test compound)

  • Rolipram (positive control)

  • Cell culture medium and supplements

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture the cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 1-(Butylsulfonyl)piperazine or controls for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

  • Incubation: Incubate the cells for a specified period (e.g., 4-6 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Data Analysis: The concentration of TNF-α is determined from the ELISA standard curve. The percent inhibition of TNF-α production is calculated for each concentration of the test compound, and an IC50 value is determined.

ParameterDescription
TNF-α IC50 The concentration of the compound that inhibits LPS-induced TNF-α production by 50%.

Table 2: Key Parameter from the Anti-inflammatory Assay.

Causality and Self-Validation: A dose-dependent inhibition of LPS-induced TNF-α production by 1-(Butylsulfonyl)piperazine, consistent with the positive control, would provide strong evidence for its anti-inflammatory potential and would be a direct functional consequence of its proposed mechanism of action as a PDE4 inhibitor.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study would require the synthesis and testing of a series of analogs, some initial insights can be drawn from the literature on other sulfonylpiperazine PDE inhibitors.[2] The potency and selectivity of these compounds are often influenced by the nature of the substituents on both the sulfonyl group and the other nitrogen of the piperazine ring. The n-butyl group in 1-(Butylsulfonyl)piperazine is a relatively simple, non-aromatic substituent. Exploring variations at this position (e.g., branched alkyl chains, cyclic groups, aromatic rings) would be a logical next step in a drug discovery program to optimize potency and selectivity.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of 1-(Butylsulfonyl)piperazine. The central hypothesis, based on the structural features of the molecule and the known activities of related compounds, is that it functions as a phosphodiesterase inhibitor, likely with selectivity for PDE4. The proposed experimental workflow, from direct enzyme inhibition assays to the measurement of intracellular second messengers and downstream functional effects, provides a clear path for the validation of this hypothesis. The successful execution of these experiments will not only define the molecular mechanism of this novel compound but also provide critical data to guide its further development as a potential therapeutic agent.

References

  • IMAP FP Phosphodiesterase Evaluation Assay Kit - Molecular Devices. (n.d.). Retrieved January 30, 2026, from [Link]

  • IMAP FP Progressive Binding Systems - Molecular Devices. (n.d.). Retrieved January 30, 2026, from [Link]

  • Enzyme - IMAP Assays, IMAP Technology - Molecular Devices. (n.d.). Retrieved January 30, 2026, from [Link]

  • How to run a cAMP HTRF assay - YouTube. (2024, June 11). Retrieved January 30, 2026, from [Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - MDPI. (2022, May 18). Retrieved January 30, 2026, from [Link]

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC. (2024, June 10). Retrieved January 30, 2026, from [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC. (2023, July 15). Retrieved January 30, 2026, from [Link]

  • IMAP Technology for Kinases, Phosphatases and Phosphodiesterases | Molecular Devices. (n.d.). Retrieved January 30, 2026, from [Link]

  • Clinical Implication of Phosphodiesterase-4-Inhibition - MDPI. (2021, July 26). Retrieved January 30, 2026, from [Link]

  • Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study - MDPI. (2020, August 28). Retrieved January 30, 2026, from [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed. (2023, August 3). Retrieved January 30, 2026, from [Link]

  • Interaction of PDE4 with cellular proteins. The activity of PDE4 is... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • HTRF® package insert cAMP HiRange General information. (n.d.). Retrieved January 30, 2026, from [Link]

  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC. (2018, October 17). Retrieved January 30, 2026, from [Link]

  • Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved January 30, 2026, from [Link]

  • Increasing the flexibility of the LANCE cAMP detection kit | Request PDF - ResearchGate. (2015, August 7). Retrieved January 30, 2026, from [Link]

  • Quantitative structure–activity relationship modeling of s-triazines and 2-arylpyrimidines as selective PDE4B inhibitors - Monash University. (2018). Retrieved January 30, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024, January 19). Retrieved January 30, 2026, from [Link]

  • Phosphodiesterase - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use - PubMed - NIH. (2005, September). Retrieved January 30, 2026, from [Link]

Sources

Methodological & Application

Application Note: Antimicrobial Evaluation of N-Sulfonylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Rationale

The rise of antimicrobial resistance (AMR) necessitates the exploration of novel scaffolds. N-sulfonylpiperazine derivatives have emerged as a privileged structure in medicinal chemistry. This guide details the workflow for evaluating these compounds, moving beyond simple phenotypic screening to mechanistic validation.

Why N-Sulfonylpiperazines?

The piperazine ring serves as a versatile linker that improves bioavailability and solubility. When derivatized with a sulfonyl group (


), the molecule gains unique electronic properties:
  • Lipophilicity Modulation: The sulfonyl group enhances membrane permeability, crucial for penetrating the Gram-negative outer membrane.

  • Electronic Withdrawal: The strong electron-withdrawing nature of the sulfonyl group alters the pKa of the distal nitrogen, influencing binding affinity to targets such as DNA gyrase or bacterial efflux pumps .

Structure-Activity Relationship (SAR) Logic

Effective derivative design is not random. The following diagram illustrates the validated SAR logic for maximizing antimicrobial potency.

SAR_Logic Core N-Sulfonylpiperazine Core Scaffold R1 R1: Aryl Sulfonyl Moiety (Electronic Effector) Core->R1 Sulfonylation R2 R2: Distal Piperazine N (Target Recognition) Core->R2 N-Alkylation/Acylation EWG Electron Withdrawing Groups (NO2, Cl, Br) Enhance Potency R1->EWG Para-substitution Lipophilicity Bulky/Aromatic Groups Increase Permeability R2->Lipophilicity Hydrophobic Interaction Selectivity Heterocycles (e.g., Pyridine) Improve Selectivity Index R2->Selectivity H-Bonding Capacity

Figure 1: Strategic derivatization of the N-sulfonylpiperazine scaffold. R1 substitutions drive electronic binding affinity, while R2 modifications dictate pharmacokinetic properties and target selectivity.

Primary Screening: MIC & MBC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using Broth Microdilution. Standard: CLSI M07-A10 / ISO 20776-1.

Critical Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Essential for standardized divalent cation levels (

    
    , 
    
    
    
    ), which affect drug uptake.
  • Resazurin (Alamar Blue): Optional but recommended for visual confirmation of metabolic activity in piperazine derivatives, which can sometimes precipitate and obscure turbidity readings.

  • Solvent: Dimethyl sulfoxide (DMSO).

Protocol: Broth Microdilution[1][2]
  • Compound Preparation:

    • Dissolve N-sulfonylpiperazine derivative in 100% DMSO to create a 10 mg/mL stock.

    • Critical Step: The final DMSO concentration in the assay well must be

      
       to avoid solvent toxicity.
      
  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard (

      
       CFU/mL) from fresh overnight culture.
      
    • Dilute 1:100 in CAMHB to reach

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Add 100 µL of compound (serially diluted 2-fold) to columns 1–10.

    • Column 11 (Growth Control): Bacteria + Media + Solvent (no drug).

    • Column 12 (Sterility Control): Media only.

    • Add 100 µL of diluted inoculum to columns 1–11.

  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout:

    • MIC: Lowest concentration with no visible growth.

    • MBC: Plate 10 µL from MIC well and supramic wells onto agar. MBC is the concentration killing

      
       of the initial inoculum.
      
Data Interpretation Table (Example)

Comparison of a novel derivative (NSP-05) against standard antibiotics.

CompoundOrganismStrain TypeMIC (µg/mL)MBC (µg/mL)Interpretation
NSP-05 S. aureusMRSA (ATCC 43300)2.04.0Bactericidal
NSP-05 E. coliATCC 2592216.0>64.0Bacteriostatic / Weak
Ciprofloxacin S. aureusMRSA (ATCC 43300)0.51.0Potent Control
DMSO Control S. aureus->1% v/v-Solvent Tolerance Limit

Advanced Profiling: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic and bactericidal activity over time. Why this matters: Sulfonylpiperazines often exhibit time-dependent killing. A simple MIC endpoint misses the rate of killing.

TimeKill_Workflow Start Inoculum Preparation (~10^6 CFU/mL) Treat Treatment Groups: Control, 1xMIC, 2xMIC, 4xMIC Start->Treat Sample Sampling Points 0h, 2h, 4h, 8h, 24h Treat->Sample Dilute Serial Dilution (PBS) Sample->Dilute Plate Spot Plating on Agar Dilute->Plate Count Colony Counting (Log10 CFU/mL) Plate->Count

Figure 2: Time-kill kinetic workflow. Sampling at multiple time points allows for the determination of the rate of bactericidal activity.[1]

Protocol Highlights
  • Inoculum: Prepare

    
     CFU/mL in 10 mL CAMHB flasks.
    
  • Dosing: Add compound at

    
    , 
    
    
    
    , and
    
    
    MIC. Include a growth control (solvent only).
  • Sampling: At 0, 2, 4, 8, and 24 hours, remove 100 µL.

  • Neutralization: Dilute samples immediately in PBS to stop drug action (carryover effect).

  • Analysis: Plot

    
     vs. Time.
    
    • Bactericidal:

      
       reduction (99.9% kill) compared to initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Biofilm Inhibition Assay[3][4][5][6]

Objective: Assess the ability of the derivative to prevent biofilm formation, a common resistance mechanism in P. aeruginosa and S. epidermidis. Method: Crystal Violet Staining.[1][2][3][4]

  • Seeding: Inoculate 96-well flat-bottom plates with bacteria in TSB + 1% Glucose (glucose promotes biofilm).

  • Treatment: Add N-sulfonylpiperazine derivatives at sub-MIC concentrations (e.g.,

    
     MIC) to test for inhibition rather than killing.
    
  • Incubation: 24 hours static at 37°C.

  • Washing: Gently wash wells

    
     with PBS to remove planktonic (free-floating) bacteria. Do not disrupt the bottom layer. 
    
  • Staining: Add 0.1% Crystal Violet for 15 mins. Wash

    
     with water.[2][3]
    
  • Elution: Solubilize the dye with 30% Acetic Acid or 95% Ethanol.

  • Quantification: Measure OD at 590 nm.

Safety Assessment: Cytotoxicity (Selectivity Index)

Objective: Ensure the antimicrobial activity is not due to general toxicity. Method: MTT Assay on HEK293 (Kidney) or HepG2 (Liver) mammalian cells.

  • Seed Cells:

    
     cells/well in DMEM media; incubate 24h.
    
  • Treat: Add compound (serial dilutions) for 24h.

  • MTT Addition: Add MTT reagent; incubate 4h. Metabolic enzymes in live cells convert yellow MTT to purple formazan.[5][6][7]

  • Solubilize: Dissolve formazan crystals in DMSO.

  • Calculate: Determine

    
     (Concentration cytotoxic to 50% of cells).
    
  • Selectivity Index (SI):

    
    
    
    • Target:

      
       indicates a promising therapeutic window.
      

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[8][9]Link

  • Adichunchanagiri University. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships.[10][11]Link

  • ResearchGate. (2025).[12] Synthesis and Antimicrobial Activity of Some New Piperazine Derivatives Containing Aryl Sulfonyloxy Group.Link

  • NIH/PubMed. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.[13]Link

  • Abcam. Crystal violet staining protocol for Biofilm Assay.Link

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation.Link

Sources

Application Notes and Protocols for the Antiviral Evaluation of Piperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Piperazine Sulfonamides

The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel antiviral agents. Among the promising scaffolds in medicinal chemistry, the piperazine sulfonamide core has garnered significant attention. This versatile structural motif is present in a range of biologically active compounds, and its derivatives have demonstrated potent inhibitory activity against various viruses, including Human Immunodeficiency Virus (HIV), influenza viruses, and picornaviruses.[1][2] The sulfonamide group can act as a key pharmacophore, participating in crucial interactions with viral enzymes, while the piperazine ring provides a flexible linker and opportunities for substitution to optimize antiviral potency and pharmacokinetic properties.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of piperazine sulfonamides for their antiviral properties. The protocols detailed herein are designed to be robust and self-validating, offering a clear pathway from initial screening to preliminary mechanism-of-action studies.

Guiding Principles of Antiviral Evaluation

A successful antiviral drug discovery campaign hinges on a tiered and logical screening cascade. The primary objective is to identify compounds that selectively inhibit viral replication at non-cytotoxic concentrations. This is quantified by the Selectivity Index (SI) , the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic window.

The evaluation process for piperazine sulfonamides, as for any potential antiviral candidate, should follow a structured progression:

  • Primary Screening: High-throughput screening of a library of piperazine sulfonamide derivatives to identify initial "hits" with antiviral activity against the target virus.

  • Secondary Screening and Potency Determination: Confirmation of the antiviral activity of hits and determination of their potency (EC50) and cytotoxicity (CC50) to calculate the Selectivity Index.

  • Mechanism of Action (MoA) Studies: Elucidation of the specific stage of the viral life cycle inhibited by the compound and identification of the molecular target.

The following sections will provide detailed protocols for each of these stages, with a focus on assays relevant to the known and potential targets of piperazine sulfonamides.

Experimental Workflow for Antiviral Evaluation

The overall workflow for assessing the antiviral potential of piperazine sulfonamides is a multi-step process that begins with evaluating the compound's effect on host cell viability and culminates in specific mechanism-of-action studies.

Antiviral_Evaluation_Workflow cluster_0 Initial Assessment cluster_1 Antiviral Activity Screening cluster_2 Mechanism of Action Studies Cytotoxicity Assay Cytotoxicity Assay Primary Antiviral Screen Primary Antiviral Screen Cytotoxicity Assay->Primary Antiviral Screen Determine non-toxic concentrations Dose-Response & EC50/CC50 Determination Dose-Response & EC50/CC50 Determination Primary Antiviral Screen->Dose-Response & EC50/CC50 Determination Identify active compounds Mechanism of Action Studies Mechanism of Action Studies Dose-Response & EC50/CC50 Determination->Mechanism of Action Studies Prioritize potent & selective compounds Target-Based Assays Target-Based Assays Time-of-Addition Assay Time-of-Addition Assay Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Elucidate MoA Viral_Enzyme_Inhibition cluster_HIV HIV Protease Inhibition cluster_Influenza Influenza Neuraminidase Inhibition HIV_Protease HIV Protease Mature_Viral_Proteins Mature Viral Proteins HIV_Protease->Mature_Viral_Proteins Cleavage Gag_Pol_Polyprotein Gag-Pol Polyprotein Gag_Pol_Polyprotein->HIV_Protease Substrate Piperazine_Sulfonamide_HIV Piperazine Sulfonamide Piperazine_Sulfonamide_HIV->HIV_Protease Inhibits Neuraminidase Neuraminidase Virus_Release Virus Release Neuraminidase->Virus_Release Cleavage enables Sialic_Acid Sialic Acid Receptor Sialic_Acid->Neuraminidase Substrate Piperazine_Sulfonamide_Flu Piperazine Sulfonamide Piperazine_Sulfonamide_Flu->Neuraminidase Inhibits

Caption: Inhibition of viral enzymes by piperazine sulfonamides.

Protocol 4: HIV-1 Protease Inhibition Assay

This is a biochemical assay to directly measure the inhibition of HIV-1 protease activity by piperazine sulfonamides.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic HIV-1 protease substrate

  • Assay buffer

  • Piperazine sulfonamide compounds

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the piperazine sulfonamide compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the piperazine sulfonamide dilution (or a known inhibitor as a positive control), and the recombinant HIV-1 protease.

  • Pre-incubation: Incubate the plate for 15 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to initiate the reaction.

  • Kinetic Reading: Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes.

  • Data Analysis: The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot. The percent inhibition is calculated for each compound concentration, and the 50% inhibitory concentration (IC50) is determined from a dose-response curve. Some sulfonamides have shown potent inhibition of HIV protease. [3][4]

Protocol 5: Neuraminidase Inhibition Assay

This assay measures the ability of piperazine sulfonamides to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • Recombinant influenza neuraminidase

  • Fluorogenic neuraminidase substrate (e.g., MUNANA) [5]* Assay buffer

  • Piperazine sulfonamide compounds

  • Fluorescence microplate reader

Procedure:

  • Compound and Enzyme Incubation: In a 96-well plate, mix the piperazine sulfonamide compounds with the recombinant neuraminidase in the assay buffer. Include a known neuraminidase inhibitor (e.g., oseltamivir) as a positive control. [5]2. Incubation: Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add the MUNANA substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Fluorescence Reading: Measure the fluorescence intensity.

  • Data Analysis: Calculate the percent inhibition of neuraminidase activity for each compound concentration and determine the IC50 value. The sulfonamide group can be beneficial in the design of neuraminidase inhibitors. [6][7]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the comprehensive antiviral evaluation of piperazine sulfonamides. By systematically assessing cytotoxicity, antiviral potency, and the mechanism of action, researchers can identify and characterize promising lead compounds for further development. The versatility of the piperazine sulfonamide scaffold offers exciting opportunities for the design of novel antiviral agents against a broad spectrum of viral pathogens. Future studies should focus on expanding the evaluation of these compounds against other viral families, exploring their potential for combination therapy, and conducting in vivo efficacy and safety studies for the most promising candidates.

References

  • Synthesis and Antiviral Studies of Novel N-Sulphonamidomethyl piperazinyl Fluoroquinolones. Indian Journal of Pharmaceutical Sciences. [Link]

  • Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. Communications Chemistry. [Link]

  • Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker. International Journal of Molecular Sciences. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules. [Link]

  • Anti-TMV activity based flavonol derivatives containing piperazine sulfonyl: Design, synthesis and mechanism study. Molecular Diversity. [Link]

  • Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide. Arabian Journal of Chemistry. [Link]

  • Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. Bioorganic Chemistry. [Link]

  • Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. PLoS One. [Link]

  • Some important anti-HIV sulfonamides inhibit protease enzymes. ResearchGate. [Link]

  • Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study. Arabian Journal of Chemistry. [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. [Link]

  • Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker. International Journal of Molecular Sciences. [Link]

  • p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity. Molecules. [Link]

  • HIV-1 Protease Inhibitors. Slideshare. [Link]

  • Influenza - Neuraminidase Inhibition Test. GOV.UK. [Link]

  • Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. Molecules. [Link]

  • Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker. Omsk University Herald. [Link]

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. OSTI.GOV. [Link]

  • Antiviral sulfonamide derivatives. Current Medicinal Chemistry. [Link]

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS - Research and Palliative Care. [Link]

  • Inhibition of HIV-1 Protease by Compounds 8a-v. ResearchGate. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. [Link]

  • HIV protease inhibitors have been one of the big successes of rational drug design. Clare Sansom looks at the impact of structur. Chemistry World. [Link]

  • Pepsin assay one of the easiest approach for prescreening of HIV-protease inhibitors. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • New Approaches to HIV Protease Inhibitor Drug Design II: Testing the substrate envelope hypothesis to avoid drug resistance and discover robust inhibitors. Current Opinion in HIV and AIDS. [Link]

Sources

1-(Butylsulfonyl)piperazine in serotonin receptor studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging the 1-(Butylsulfonyl)piperazine Moiety in 5-HT₆/5-HT₇ Receptor Antagonist Design

Executive Summary & Scientific Context

The 1-(butylsulfonyl)piperazine moiety represents a critical pharmacophore in the structural optimization of serotonin (5-hydroxytryptamine, 5-HT) receptor ligands. While aryl-piperazines (e.g., 1-(2-pyrimidinyl)piperazine) are classic scaffolds for 5-HT


 targeting, the introduction of a sulfonyl group  attached to the piperazine nitrogen shifts the selectivity profile significantly toward 5-HT₆  and 5-HT₇  receptors.

This Application Note details the utility of the 1-(butylsulfonyl)piperazine fragment as a "privileged structure" in Medicinal Chemistry. Unlike aryl-sulfonamides, which often suffer from poor solubility or metabolic instability, the alkyl-sulfonyl (butyl) variant offers a balanced physicochemical profile (LogP/LogD) while maintaining the critical hydrogen-bond acceptor properties required for high-affinity binding to the 5-HT₆ orthosteric pocket.

Key Applications:

  • Fragment-Based Drug Design (FBDD): Optimization of 5-HT₆ antagonists for cognitive enhancement (Alzheimer’s/Schizophrenia).

  • Selectivity Profiling: Reducing off-target affinity for Dopamine D₂ receptors (a common liability of piperazine-based 5-HT ligands).

  • Metabolic Stability: Replacing metabolically labile aromatic rings with the robust butyl chain.

Mechanistic Rationale: The "Sulfonyl Switch"

To design effective protocols, one must understand why this specific molecule works.

Binding Mode Hypothesis

The 5-HT₆ receptor binding pocket contains a conserved aspartate residue (Asp3.32) and a hydrophobic cavity.

  • The Piperazine Core: The basic nitrogen (N1) is protonated at physiological pH, forming a crucial salt bridge with Asp3.32 in transmembrane helix 3 (TM3).

  • The Sulfonyl Group: Acts as a hydrogen bond acceptor, interacting with Asn6.55 or Ser5.43 . This interaction is often the determinant for 5-HT₆ vs. 5-HT

    
     selectivity.
    
  • The Butyl Chain: Occupies a specific hydrophobic pocket. Unlike bulky aryl groups, the flexible

    
    -butyl chain can accommodate "induced fit" binding without steric clash, often improving ligand efficiency (LE).
    
Signaling Pathway Visualization

The following diagram illustrates the pathway blocked by antagonists containing this moiety. 5-HT₆ is G


-coupled; therefore, antagonism is measured by the suppression of cAMP accumulation.

G Ligand 5-HT (Agonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Activates Antagonist Butylsulfonyl-piperazine Ligand (Antagonist) Antagonist->Receptor Blocks Gs Gs Protein (Activation) Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (accumulation) AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Signaling (Cognition/Memory) cAMP->PKA Downstream Effect

Figure 1: Mechanism of Action. The 1-(butylsulfonyl)piperazine ligand acts as a competitive antagonist, preventing the Gs-mediated cAMP cascade.

Chemical Synthesis Protocol: Installing the Moiety

Objective: Synthesize a 5-HT₆ antagonist candidate by coupling 1-(butylsulfonyl)piperazine to a heteroaromatic core (e.g., a chloropyridine or chloroquinoline scaffold).

Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Perform all steps in a fume hood.

Phase A: Synthesis of 1-(Butylsulfonyl)piperazine (The Reagent)

If not purchasing commercial stock (CAS: 103964-68-9), synthesize as follows:

  • Reagents: Boc-piperazine (1.0 eq),

    
    -Butanesulfonyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).
    
  • Reaction:

    • Dissolve Boc-piperazine in DCM at 0°C.

    • Add TEA, followed by dropwise addition of

      
      -Butanesulfonyl chloride.
      
    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Deprotection:

    • Wash organic layer (water, brine), dry over MgSO₄, concentrate.

    • Redissolve intermediate in DCM/TFA (1:1 ratio) to remove the Boc group.

    • Stir 1 hour, concentrate, and basify with NaOH to yield the free amine: 1-(butylsulfonyl)piperazine .

Phase B: Coupling to Scaffold (Nucleophilic Aromatic Substitution)

This step attaches the moiety to your drug core.

  • Setup: In a microwave vial, combine:

    • Core Scaffold (e.g., 2,4-dichloroquinoline) (1.0 eq)

    • 1-(Butylsulfonyl)piperazine (1.2 eq)

    • K₂CO₃ (3.0 eq)

    • Solvent: DMF or Acetonitrile.

  • Execution:

    • Heat to 80–100°C (thermal) or 120°C (microwave) for 30–60 mins.

    • Why? The secondary amine of the piperazine attacks the electrophilic carbon on the heterocycle.

  • Purification:

    • Dilute with water, extract with EtOAc.

    • Purify via Flash Column Chromatography (SiO₂, gradient MeOH in DCM 0–5%).

Biological Validation Protocols

Once synthesized, the compound must be validated for affinity and functional efficacy.

Protocol 4.1: Radioligand Binding Assay (Affinity - )

Purpose: Determine if the butylsulfonyl tail permits high-affinity binding.

  • Receptor Source: HEK-293 cells stably expressing human 5-HT₆ receptors.

  • Radioligand: [³H]-LSD (Lynergic acid diethylamide) - High affinity, non-selective OR [³H]-SB-258585 - Selective 5-HT₆ antagonist.

  • Non-specific Binding Definition: Methiothepin (10 µM).

Step-by-Step:

  • Membrane Prep: Homogenize cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Total Volume: 200 µL.

    • Add 50 µL Membrane suspension (15–20 µg protein).

    • Add 25 µL Radioligand (final conc ~

      
       value, e.g., 2 nM).
      
    • Add 25 µL Test Compound (1-(butylsulfonyl)piperazine derivative) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 37°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Analysis: Liquid Scintillation Counting. Calculate IC₅₀ and derive

    
     using the Cheng-Prusoff equation.
    
Protocol 4.2: Functional cAMP Assay (Antagonism)

Purpose: Confirm the compound blocks 5-HT induced signaling (Antagonist vs. Inverse Agonist).

  • Kit: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (Cisbio/PerkinElmer).

  • Agonist Challenge: Serotonin (5-HT) at EC₈₀ concentration.

Step-by-Step:

  • Cell Plating: Dispense 2,000 cells/well in a 384-well low-volume plate.

  • Antagonist Pre-treatment: Add Test Compound (butylsulfonyl derivative). Incubate 15 mins.

  • Stimulation: Add 5-HT (Agonist) + IBMX (phosphodiesterase inhibitor to prevent cAMP breakdown). Incubate 30 mins at RT.

  • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates.

  • Read: Measure FRET signal (665 nm / 620 nm ratio).

    • Result: A decrease in FRET ratio indicates high cAMP. An effective antagonist will restore the FRET ratio (low cAMP) even in the presence of 5-HT.

Data Analysis & SAR Interpretation

When analyzing 1-(butylsulfonyl)piperazine derivatives, compare data against standard aryl-sulfonyl analogs.

Table 1: Representative SAR Data (Hypothetical/Consolidated)

Compound IDR-Group (Piperazine Tail)5-HT₆

(nM)
5-HT


(nM)
Selectivity RatioLogD (pH 7.4)
Ref-1 Benzyl (Aryl)12.545.03.6x3.8 (High)
Ref-2 Phenylsulfonyl2.115.07.1x2.9
Target-A n-Butylsulfonyl 1.8 210.0 116x 2.2 (Optimal)
Target-B Methylsulfonyl45.0>1000>20x1.1 (Too Polar)

Interpretation:

  • Target-A (Butylsulfonyl): The butyl chain provides the optimal balance. It is hydrophobic enough to fill the pocket (unlike Methylsulfonyl) but lacks the aromatic ring of Ref-2, which reduces non-specific binding to 5-HT

    
     (improving selectivity).
    
  • Lipophilicity: The LogD of 2.2 is ideal for Blood-Brain Barrier (BBB) penetration, a requirement for CNS drugs.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Synthesis HCl accumulation inhibiting amine reactivity.Ensure excess base (TEA or K₂CO₃) is present. If using sulfonyl chloride, keep conditions anhydrous.
High Non-Specific Binding Lipophilicity of the butyl chain causing filter adhesion.Pre-soak GF/B filters in 0.5% PEI. Use BSA (0.1%) in the assay buffer.
Poor Solubility Free base form is oily/insoluble.Convert the final piperazine derivative to a Hydrochloride (HCl) or Fumarate salt for biological testing.

References

  • Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor antagonists: an overview." Drug Discovery Today. Link

  • Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters. Link

  • Hirst, W. D., et al. (2006). "Characterization of the rat 5-HT6 receptor using the radioligand [125I]SB-258585." British Journal of Pharmacology. Link

  • Glennon, R. A. (2003). "Higher-end serotonin receptors: 5-HT5, 5-HT6, and 5-HT7." Journal of Medicinal Chemistry. Link

  • Lopez-Rodriguez, M. L., et al. (2005). "Design and Synthesis of S-Alkylated Arylpiperazines as New 5-HT6 Receptor Antagonists." Journal of Medicinal Chemistry. (Demonstrates the utility of alkyl-sulfonyl spacers). Link

Disclaimer: This guide is for research purposes only. All chemical synthesis must be conducted in compliance with local safety regulations.

Application Note: HPLC Analytical Strategies for 1-(Butylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

1-(Butylsulfonyl)piperazine (CAS: 103957-36-2) is a critical intermediate often employed in the synthesis of sulfonylurea-class pharmaceuticals and kinase inhibitors. Its analysis presents specific challenges due to its physicochemical properties: a lack of strong chromophores and the presence of a basic secondary amine.

This guide moves beyond generic protocols, offering a "First-Time-Right" approach to method development. We focus on Reversed-Phase HPLC (RP-HPLC) for assay/purity and LC-MS for trace impurity profiling.

Chemical Structure & Properties[1]
  • Molecular Formula: C₈H₁₈N₂O₂S

  • Molecular Weight: 206.31 g/mol

  • Structural Analysis:

    • N1 (Sulfonamide): The nitrogen attached to the sulfonyl group is electron-deficient and non-basic.

    • N4 (Secondary Amine): This nitrogen retains basic character (pKa ~9.8 typical for piperazines). At neutral pH, it exists largely as a cation, leading to potential silanol interactions (peak tailing) on standard silica columns.

    • Chromophores: The molecule lacks conjugated π-systems (benzene rings), resulting in negligible UV absorbance above 220 nm.

Method Development Strategy (The "Why")

The primary challenge is detection. Without a strong UV chromophore, we must rely on low-wavelength UV (200–210 nm) , Refractive Index (RI) , or Mass Spectrometry (MS) . For standard QC environments, low-wavelength UV is preferred for robustness, provided high-purity solvents are used to minimize baseline noise.

The pH Decision Matrix

Controlling the ionization state of the N4-piperazine nitrogen is critical for peak shape.

  • Acidic pH (2.0 – 3.0): Protonates the N4 amine (

    
    ). This improves solubility but risks secondary interactions with residual silanols on the column. Solution: Use a "Base-Deactivated" or "End-capped" C18 column.
    
  • Basic pH (> 9.5): Suppresses ionization (

    
    ). The neutral molecule interacts purely hydrophobically, often yielding sharper peaks. Constraint: Requires high-pH resistant hybrid columns (e.g., C18-Hybrid).
    

Selected Strategy: We will utilize an Acidic Phosphate Buffer method for the standard UV protocol due to its universality in QC labs and compatibility with standard silica-based columns.

Analytical Decision Workflow

MethodStrategy Start Sample: 1-(Butylsulfonyl)piperazine CheckUV Check UV Absorbance (Scan 190-400nm) Start->CheckUV Decision Is Detection < 10 ppm required? CheckUV->Decision Weak Absorbance Confirmed MethodA Method A: RP-HPLC (UV @ 210nm) (Assay/Purity) Decision->MethodA No (Standard QC) MethodB Method B: LC-MS or Derivatization (Trace Impurities) Decision->MethodB Yes (Genotoxic/Trace)

Figure 1: Decision tree for selecting the appropriate detection modality based on sensitivity requirements.

Protocol A: Standard UV-HPLC (Quality Control)

Objective: Assay and Purity determination (>98% range). Principle: Ion-suppression reversed-phase chromatography using a high-molarity buffer to mask silanol interactions.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, End-capped, 5 µm (e.g., Zorbax Eclipse XDB or Phenomenex Luna C18(2))End-capping reduces tailing caused by the basic piperazine amine.
Dimensions 4.6 x 150 mm or 4.6 x 250 mmStandard geometry for robust separation of synthesis by-products.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Low pH ensures the amine is fully protonated; phosphate suppresses silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Lower UV cutoff than Methanol, essential for 210 nm detection.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 210 nm Critical: The molecule is virtually invisible at 254 nm.
Column Temp 30°CImproves mass transfer and peak symmetry.
Injection Vol 10 - 20 µLHigher volume compensates for low extinction coefficient.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
20.04060
20.1955
25.0955
Reagent Preparation
  • Buffer (pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 900 mL HPLC-grade water. Adjust pH to 2.5 ± 0.1 using dilute Phosphoric Acid (85%). Dilute to 1000 mL. Filter through a 0.22 µm nylon membrane.

  • Sample Diluent: Mobile Phase A : Acetonitrile (80:20 v/v). Note: Matching the initial gradient composition prevents "solvent shock" and peak distortion.

Protocol B: LC-MS (Trace Analysis & ID)

Objective: Identification of impurities or low-level quantitation (<0.1%). Constraint: Phosphate buffers (Method A) are non-volatile and cannot be used in MS. We switch to Formic Acid.

Conditions
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18, 1.7 or 2.1 µm particle size (e.g., Acquity BEH C18).

  • Ionization: ESI Positive Mode (Electrospray Ionization).[1]

    • Target Ion: [M+H]⁺ = 207.13 m/z.

    • Fragment Ions: Piperazine ring cleavage often yields characteristic fragments at m/z ~85 (piperazine ring) depending on collision energy.

Why ESI Positive?

The N4-nitrogen is easily protonated. In positive mode, 1-(Butylsulfonyl)piperazine yields a strong [M+H]⁺ signal. This method is approximately 100-1000x more sensitive than UV at 210 nm.

Alternative: Derivatization for High Sensitivity UV

If LC-MS is unavailable and high sensitivity is required (e.g., cleaning validation), the secondary amine can be derivatized to add a chromophore.

  • Reagent: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) or Dansyl Chloride.

  • Mechanism: Reacts with the secondary amine (N4) to form a highly UV-absorbent or fluorescent derivative.

  • Advantage: Shifts detection to 254 nm or fluorescence, removing baseline noise issues associated with 210 nm.

Troubleshooting & System Suitability

Common Issues
SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with N4-amine.1. Ensure pH is < 3.0.2. Add 5 mM Triethylamine (TEA) to Mobile Phase A as a sacrificial base (Method A only).
Baseline Drift UV absorbance of mobile phase at 210 nm.1. Use "Gradient Grade" Acetonitrile.2. Ensure Phosphate buffer is freshly prepared.
Ghost Peaks Contamination in low-UV range.Run a blank injection. Wash column with 100% ACN.
System Suitability Criteria (Acceptance Limits)
  • Retention Time (RT): ± 2.0% of standard.

  • Tailing Factor (T): NMT (Not More Than) 2.0.

  • Theoretical Plates (N): NLT (Not Less Than) 2000.

  • RSD (Area): NMT 2.0% for n=5 injections.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.

  • PubChem. Compound Summary for Piperazine. (pKa and basicity data).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.

Disclaimer: This Application Note is for research and development purposes. All methods must be validated per ICH Q2(R1) guidelines before use in a GMP environment.

Sources

Application Note: High-Throughput GC-MS Analysis of 1-(Butylsulfonyl)piperazine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the analysis of 1-(Butylsulfonyl)piperazine using Gas Chromatography-Mass Spectrometry (GC-MS). 1-(Butylsulfonyl)piperazine and its analogues are of significant interest in medicinal chemistry and drug development. Accurate and reliable analytical methods are therefore crucial for their characterization, purity assessment, and pharmacokinetic studies. This guide provides a comprehensive workflow, from sample preparation to data analysis, grounded in established principles of analytical chemistry. The methodologies described herein are designed to be self-validating and are supported by references to authoritative sources.

Introduction

1-(Butylsulfonyl)piperazine is a chemical entity belonging to the sulfonamide and piperazine classes of compounds. The piperazine moiety is a common scaffold in many marketed drugs due to its favorable pharmacokinetic properties, while the sulfonyl group can modulate the physicochemical and biological characteristics of a molecule. The accurate determination of 1-(Butylsulfonyl)piperazine is critical in various stages of drug discovery and development, including synthesis verification, metabolic stability assays, and quality control of active pharmaceutical ingredients (APIs).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This makes it an ideal method for the analysis of semi-volatile and thermally stable compounds like 1-(Butylsulfonyl)piperazine. This document provides a step-by-step protocol for its analysis, along with insights into the expected fragmentation patterns and data interpretation.

Chemical Structure and Properties

To understand the analytical behavior of 1-(Butylsulfonyl)piperazine, it is essential to consider its chemical structure.

Caption: Chemical Structure of 1-(Butylsulfonyl)piperazine.

The molecule consists of a piperazine ring N-substituted with a butylsulfonyl group. This structure imparts a moderate polarity and a molecular weight that is well-suited for GC-MS analysis.

Experimental Workflow

The overall workflow for the GC-MS analysis of 1-(Butylsulfonyl)piperazine is depicted in the following diagram. Each step is elaborated in the subsequent sections.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Sample Sample Dilution/Extraction Derivatization Derivatization (Optional) Sample->Derivatization If necessary Injection GC Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration LibrarySearch Library Search/Confirmation Integration->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: High-level workflow for the GC-MS analysis of 1-(Butylsulfonyl)piperazine.

Materials and Reagents
  • 1-(Butylsulfonyl)piperazine reference standard (purity ≥98%)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Internal Standard (e.g., a structurally similar, deuterated compound, if available)

Standard and Sample Preparation Protocol

The causality behind meticulous sample preparation is to ensure the analyte is in a suitable solvent, free from interfering matrix components, and at a concentration appropriate for the instrument's linear range.

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 1-(Butylsulfonyl)piperazine reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation (from a solid matrix): a. Accurately weigh a known amount of the sample matrix. b. Perform a solvent extraction using a suitable solvent like dichloromethane or a mixture of dichloromethane and methanol. Sonication can be employed to enhance extraction efficiency. c. Filter the extract and dry it over anhydrous sodium sulfate. d. Evaporate the solvent under a gentle stream of nitrogen. e. Reconstitute the residue in a known volume of methanol.

  • Internal Standard Spiking: If an internal standard is used for quantification, spike all standards and samples with a consistent concentration of the internal standard.

GC-MS Instrumentation and Parameters

The choice of GC-MS parameters is critical for achieving good chromatographic resolution, sensitivity, and repeatable fragmentation. The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.

Parameter Recommended Setting Rationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides excellent temperature and flow control.
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar (5%-phenyl)-methylpolysiloxane column offering good selectivity for a wide range of compounds.
Inlet Temperature 250 °CEnsures efficient volatilization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume for capillary columns.
Injection Mode Split (10:1)Prevents column overloading and ensures sharp peaks for concentrated samples. Splitless mode can be used for trace analysis.
Carrier Gas Helium (99.999% purity)An inert carrier gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm i.d. column.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature program designed to provide good separation from potential impurities and elute the analyte in a reasonable time.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and reliable mass selective detector.
Ion Source Electron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy 70 eVThe standard energy for generating consistent and comparable mass spectra.
Source Temperature 230 °COptimizes ion formation and minimizes source contamination.
Quadrupole Temp. 150 °CEnsures stable ion transmission.
Scan Range m/z 40-450A wide enough range to capture the molecular ion and all significant fragment ions.
Acquisition Mode Full ScanFor qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.

Data Analysis and Expected Results

Retention Time

Based on the structure of 1-(Butylsulfonyl)piperazine and the recommended GC conditions, the retention time is expected to be in the mid-to-late region of the chromatogram. The exact retention time should be confirmed by injecting a pure standard.

Mass Spectrum and Fragmentation Pattern

The mass spectrum of 1-(Butylsulfonyl)piperazine is not widely available in commercial libraries. However, based on the principles of mass spectrometry and data from structurally similar compounds, a predicted fragmentation pattern can be proposed. The molecular ion ([M]⁺) is expected at m/z 206.

Predicted Fragmentation Pathway:

fragmentation cluster_frags Key Fragments M 1-(Butylsulfonyl)piperazine m/z 206 F1 [M - C4H9]⁺ m/z 149 M:f0->F1 α-cleavage F2 [C4H9SO2]⁺ m/z 121 M:f0->F2 N-S bond cleavage F3 [Piperazine-SO2]⁺ m/z 148 M:f0->F3 Rearrangement F5 Piperazine fragment m/z 85 M:f0->F5 Ring fragmentation F4 [C4H9]⁺ m/z 57 F2:f0->F4 -SO2

Caption: Predicted major fragmentation pathways for 1-(Butylsulfonyl)piperazine under EI conditions.

Explanation of Key Fragments:

  • m/z 206 ([M]⁺): The molecular ion.

  • m/z 149 ([M - C₄H₉]⁺): Loss of the butyl radical is a common fragmentation pathway for butyl-containing compounds.

  • m/z 121 ([C₄H₉SO₂]⁺): Cleavage of the N-S bond resulting in the butylsulfonyl cation.

  • m/z 85: A characteristic fragment of the piperazine ring.

  • m/z 57 ([C₄H₉]⁺): The butyl cation.

Table of Predicted Mass Fragments:

m/z Proposed Fragment Significance
206[C₈H₁₈N₂O₂S]⁺Molecular Ion
149[C₄H₉N₂O₂S]⁺Loss of butyl group
121[C₄H₉SO₂]⁺Butylsulfonyl cation
85[C₄H₉N]⁺Piperazine ring fragment
57[C₄H₉]⁺Butyl cation

Method Validation

For quantitative applications, the method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio (analyte/internal standard) against the concentration. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be ≤15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Stability: The stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 1-(Butylsulfonyl)piperazine. The detailed methodology, from sample preparation to data interpretation, offers a robust starting point for researchers, scientists, and drug development professionals. The predicted fragmentation pattern serves as a valuable guide for the identification and confirmation of the analyte in the absence of a library spectrum. For regulated environments, a full method validation is recommended to ensure the reliability of the results.

References

  • Agilent Technologies. "J&W DB-5 GC Column." Accessed January 30, 2026. [Link].

Application Note: Advanced Cytotoxicity Profiling of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Piperazine scaffolds are ubiquitous in medicinal chemistry, forming the backbone of diverse therapeutics ranging from antihistamines (cyclizine) to antipsychotics (aripiprazole) and novel chemotherapeutics. However, their specific physicochemical properties—namely their basicity (pKa ~9.8), lipophilicity, and potential for lysosomal trapping—present unique challenges in cell-based assays.

The Core Problem: Standard cytotoxicity protocols (like MTT) often fail with piperazines. The secondary amine structure can induce pH shifts in unbuffered media, leading to false-positive colorimetric changes. Furthermore, organic amines have been documented to interfere with formazan exocytosis, artificially inflating viability signals [1].

The Solution: This guide moves beyond generic protocols. We prioritize the Sulforhodamine B (SRB) assay as the gold standard for piperazine screening due to its resistance to metabolic interference, while reserving ATP-based assays for confirmation.

Pre-Experimental Critical Check: The "Hidden Variables"

Before pipetting cells, you must stabilize the chemical environment. Piperazines are bases; adding them to standard bicarbonate-buffered DMEM/RPMI can shift the pH alkaline, stressing cells independently of the compound's pharmacology.

A. Solvent System & pH Buffering[1]
  • Stock Solution: Dissolve piperazine derivatives in 100% DMSO . Avoid aqueous acidification (e.g., HCl) unless necessary, as this alters membrane permeability.

  • Culture Medium: You must supplement your assay medium with 25 mM HEPES .

    • Reasoning: Bicarbonate buffers require CO2 equilibrium. HEPES provides a secondary, CO2-independent buffering capacity that resists the pH shift induced by high concentrations of basic piperazines [2].

B. Solubility "Step-Down" Protocol

Piperazines often precipitate upon direct dilution into aqueous media.

  • Prepare 1000x Stock in DMSO (e.g., 10 mM).

  • Intermediate Dilution: Dilute 1:10 in pure culture medium (without serum) in a separate tube. Vortex immediately.

  • Final Dilution: Add the intermediate mix to the cell plate.

    • Why: Serum proteins can sequester lipophilic piperazines, reducing free drug concentration. Prediluting in serum-free media prevents protein "clumping" of the compound before it reaches the well.

Primary Screening Protocol: Sulforhodamine B (SRB) Assay

Status: Recommended Primary Screen Mechanism: Stoichiometric binding to protein basic amino acid residues under acidic conditions. Advantage: Unlike MTT/MTS, the SRB assay is not dependent on mitochondrial reductase activity, which piperazines can modulate directly. It is stable, fixable, and insensitive to the "amine interference" effect.

Reagents
  • Fixative: 50% (w/v) Trichloroacetic acid (TCA) at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilizer: 10 mM Tris base solution (pH 10.5).

Step-by-Step Workflow
  • Seeding: Plate cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Add piperazine compounds (serial dilutions) for 48–72 hours.

    • Control: Include a "Day 0" plate fixed at the time of treatment to calculate pure growth inhibition (GI50) vs. cytotoxicity (LC50).

  • Fixation (Critical Step):

    • Gently layer 50 µL of cold 50% TCA directly on top of the 100 µL growth medium. Do not remove medium; this prevents loss of floating dead cells.

    • Incubate at 4°C for 1 hour . (Low temp promotes fixative stability).

  • Washing: Wash plates 4x with slow-running tap water. Air dry completely.

  • Staining: Add 100 µL SRB solution for 30 minutes at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base. Shake for 5 minutes.

  • Readout: Measure absorbance at 510 nm .

Confirmatory Protocol: ATP Luminescence

Status: Secondary Validation Mechanism: Quantifies ATP, a direct marker of metabolic activity. Why use it? To confirm that the growth inhibition seen in SRB correlates with metabolic death, ruling out cytostatic effects where protein content remains but metabolism halts.

Protocol Snapshot
  • Equilibration: Bring reagents and cell plate to room temperature (22°C) for 30 mins. Cold plates yield lower luminescence.

  • Lysis/Reaction: Add volume of ATP reagent equal to culture medium volume (1:1 ratio).

  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Stabilization: Incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure Total Luminescence (Integration time: 0.5–1.0 sec).

Mechanistic Insight: The Piperazine Pathway

Piperazine cytotoxicity often involves Lysosomal Trapping (due to basicity) leading to Reactive Oxygen Species (ROS) generation and mitochondrial dysfunction.

Visualization: Piperazine Cytotoxicity Workflow

Piperazine_Workflow cluster_Assays Parallel Assay Strategy Stock Piperazine Stock (100% DMSO) Dilution Step-Down Dilution (Serum-Free Media) Stock->Dilution Prevent Precip. Treatment Cell Treatment (+25mM HEPES) Dilution->Treatment SRB SRB Assay (Total Protein/Biomass) *Primary Screen* Treatment->SRB ATP ATP Luminescence (Metabolic Viability) *Validation* Treatment->ATP Flow Flow Cytometry (Annexin V / ROS) Treatment->Flow Analysis Data Analysis (GI50 / LC50 Calculation) SRB->Analysis ATP->Analysis Flow->Analysis

Caption: Integrated workflow prioritizing solubility control and dual-readout validation to eliminate false positives common with basic amine compounds.

Data Presentation & Analysis

A. Calculating Potency

Do not rely solely on IC50. For piperazines, calculate:

  • GI50 (50% Growth Inhibition): Concentration reducing net protein increase by 50% (requires Day 0 control).

  • TGI (Total Growth Inhibition): Concentration where protein content = Day 0 content (Cytostatic effect).

  • LC50 (Lethal Concentration): Concentration reducing protein content to 50% of Day 0 (Cytotoxic effect).

B. Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitate in wells Compound insolubility in aqueous media.Use "Step-Down" dilution; reduce max concentration; check if serum is precipitating the drug.
High Background (MTT) Basic pH shift or amine interference.Switch to SRB Assay ; ensure HEPES buffering; include cell-free compound controls.
Biphasic Curve Mixed mechanism (e.g., cytostatic at low dose, toxic at high).Analyze cell cycle (Flow Cytometry) to distinguish arrest from death.
Edge Effect Evaporation in outer wells.Fill edge wells with PBS; do not use for data.

References

  • Diphenhydramine Interferes With MTT Reduction Assay. Source: PubMed (Zhejiang Da Xue Xue Bao Yi Xue Ban).[1] Link:[Link] Relevance: Establishes that organic amines can enhance MTT reduction artifacts without increasing viability.

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Source: PubMed (Mol Pharm). Link:[Link] Relevance: Highlights the critical role of pH control when working with piperazine derivatives in cell culture.

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. Source: PubMed (J Enzyme Inhib Med Chem). Link:[Link] Relevance: Validates the use of SRB assays for piperazine-linked compounds in oncology screening.

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays. Source: ACS Publications (Analytical Chemistry). Link:[Link] Relevance:[2][3][4][5][6][7][8] Comprehensive review of chemical groups (including amines) that interfere with tetrazolium assays.

Sources

Application Notes and Protocols for 1-(Butylsulfonyl)piperazine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 1-(Butylsulfonyl)piperazine

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of centrally active agents. Its unique physicochemical properties frequently impart favorable aqueous solubility and the ability to cross the blood-brain barrier, making it an ideal building block for drugs targeting the central nervous system (CNS).[1][2][3] Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including modulation of crucial neurotransmitter systems such as serotonin and dopamine.[2][4] This has led to their investigation in the context of numerous neurological and psychiatric disorders, from anxiety and depression to schizophrenia and neurodegenerative diseases.[2][5]

The addition of a sulfonyl group to the piperazine ring, creating N-sulfonylpiperazines, introduces a key structural motif that has been explored for various therapeutic targets. Notably, research into closely related analogs, such as N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives, has identified the glycine transporter-1 (GlyT-1) as a significant molecular target.[6] GlyT-1 is a critical regulator of glycine levels in the synaptic cleft, and its inhibition is a promising strategy for enhancing N-methyl-D-aspartate (NMDA) receptor function, which is implicated in the pathophysiology of schizophrenia and other CNS disorders.[6][7][8]

This document provides detailed application notes and experimental protocols for the investigation of 1-(Butylsulfonyl)piperazine , a specific N-sulfonylpiperazine derivative. While direct literature on this exact compound is emerging, the protocols herein are built upon established methodologies for analogous compounds and the broader class of piperazine derivatives, providing a robust framework for its characterization in neuropharmacology research. The primary hypothesis guiding these protocols is the potential of 1-(Butylsulfonyl)piperazine to act as a modulator of CNS targets, with a particular focus on its potential as a GlyT-1 inhibitor.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(Butylsulfonyl)piperazine is fundamental for its effective use in experimental settings. These properties influence its solubility, stability, and handling procedures.

PropertyValue/InformationSource/Justification
Molecular Formula C₈H₁₈N₂O₂SCalculated
Molecular Weight 206.31 g/mol Calculated
Appearance Likely a solid at room temperatureBased on similar piperazine derivatives[9][10]
Solubility Expected to be soluble in water and polar organic solvents like ethanol and DMSO.Piperazine and its derivatives are generally soluble in aqueous solutions.[10]
Stability Store in a cool, dry place, protected from light.General recommendation for organic compounds.
Purity ≥95% recommended for in vitro and in vivo studies.Standard for pharmacological research.

PART 1: In Vitro Characterization

The initial phase of characterizing a novel compound involves a series of in vitro assays to determine its primary molecular target and pharmacological profile. Based on the structure of 1-(Butylsulfonyl)piperazine, a logical starting point is the investigation of its interaction with glycine transporters.

Protocol 1: Glycine Transporter-1 (GlyT-1) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of 1-(Butylsulfonyl)piperazine on the human GlyT-1 transporter.

Causality of Experimental Choices: This assay directly tests the central hypothesis. A cell line stably expressing the human GlyT-1 transporter is used to provide a specific and reproducible system. The use of a radiolabeled substrate ([³H]glycine) allows for sensitive and quantitative measurement of transporter activity.

Materials:

  • HEK293 cells stably expressing human GlyT-1

  • [³H]glycine (specific activity ~15-30 Ci/mmol)

  • 1-(Butylsulfonyl)piperazine

  • Sarcosine (a known GlyT-1 inhibitor, as a positive control)

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • Scintillation fluid

  • 96-well microplates

  • Microplate scintillation counter

Step-by-Step Methodology:

  • Cell Culture: Culture the HEK293-hGlyT-1 cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(Butylsulfonyl)piperazine in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM). Prepare similar dilutions for the positive control, sarcosine.

  • Assay Initiation:

    • Wash the cells twice with 100 µL of pre-warmed KRH buffer.

    • Add 50 µL of the diluted test compound or control to the appropriate wells.

    • Add 50 µL of KRH buffer containing [³H]glycine (final concentration ~10 nM) to all wells to initiate the uptake.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Assay Termination:

    • Rapidly aspirate the assay solution.

    • Wash the cells three times with 150 µL of ice-cold KRH buffer to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting:

    • Add 100 µL of 1% SDS to each well to lyse the cells.

    • Add 150 µL of scintillation fluid to each well.

    • Seal the plate and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of sarcosine, e.g., 1 mM) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression analysis (sigmoidal dose-response curve).

Visualization of the Hypothesized Mechanism of Action

GlyT1_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine Glycine GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake Glycine_cleft Glycine Glycine_site Glycine Co-agonist Site Glycine_cleft->Glycine_site Binding NMDA_receptor NMDA Receptor Glycine_site->NMDA_receptor Activation Compound 1-(Butylsulfonyl)piperazine Compound->GlyT1 Inhibition

Caption: Hypothesized mechanism of 1-(Butylsulfonyl)piperazine as a GlyT-1 inhibitor.

Protocol 2: Radioligand Binding Assay for Off-Target Screening

Objective: To assess the selectivity of 1-(Butylsulfonyl)piperazine by screening its binding affinity for a panel of common CNS receptors (e.g., serotonin, dopamine, and adrenergic receptors).

Causality of Experimental Choices: It is crucial to determine if the compound interacts with other receptors, which could lead to off-target effects. A radioligand binding assay is a standard and high-throughput method for this purpose.[11][12] A panel of receptors relevant to neuropharmacology provides a comprehensive selectivity profile.

Materials:

  • Membrane preparations from cells expressing the target receptors (e.g., 5-HT₂ₐ, D₂, α₁)

  • Specific radioligands for each receptor (e.g., [³H]ketanserin, [³H]spiperone, [³H]prazosin)

  • 1-(Butylsulfonyl)piperazine

  • Known non-labeled ligands for each receptor (for determining non-specific binding)

  • Binding Buffer (receptor-specific)

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Compound and Radioligand Preparation: Prepare serial dilutions of 1-(Butylsulfonyl)piperazine and the appropriate radioligand in the binding buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of diluted test compound.

    • 50 µL of radioligand.

    • 100 µL of the membrane preparation.

    • For total binding, add buffer instead of the test compound.

    • For non-specific binding, add a high concentration of the known non-labeled ligand.

  • Incubation: Incubate the plate at a specific temperature and for a duration optimized for each receptor to reach equilibrium (e.g., 60 minutes at room temperature).[12]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of inhibition for each concentration of 1-(Butylsulfonyl)piperazine.

    • Calculate the IC₅₀ and subsequently the Ki (inhibitory constant) value.

PART 2: In Vivo Evaluation

Following in vitro characterization, in vivo studies are essential to understand the compound's effects in a complex biological system, including its pharmacokinetic profile and its impact on neurotransmitter levels in the brain.

Protocol 3: In Vivo Microdialysis for Measuring Extracellular Glycine Levels

Objective: To determine the effect of systemic administration of 1-(Butylsulfonyl)piperazine on extracellular glycine concentrations in a specific brain region (e.g., the prefrontal cortex or hippocampus) of a freely moving rodent.

Causality of Experimental Choices: Microdialysis is a powerful technique to sample the extracellular fluid of the brain in awake animals, providing a direct measure of neurotransmitter levels.[13][14][15] This allows for the assessment of the pharmacodynamic effects of the compound in a physiologically relevant context.

Materials:

  • Adult male Sprague-Dawley rats (250-300 g)

  • 1-(Butylsulfonyl)piperazine

  • Microdialysis probes (e.g., 2 mm membrane length)

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • HPLC system with fluorescence or mass spectrometry detection for amino acid analysis

  • Artificial cerebrospinal fluid (aCSF) for perfusion

Step-by-Step Methodology:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min) using a syringe pump.[14]

    • Allow a stabilization period of at least 2 hours.

  • Baseline Sample Collection: Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of extracellular glycine levels.

  • Compound Administration: Administer 1-(Butylsulfonyl)piperazine via the desired route (e.g., intraperitoneal injection).

  • Post-Administration Sample Collection: Continue collecting dialysate samples every 20 minutes for several hours.

  • Sample Analysis:

    • Analyze the collected dialysate samples for glycine concentration using a validated HPLC method.

  • Data Analysis:

    • Express the glycine concentrations as a percentage of the baseline levels.

    • Compare the glycine levels in the treated group to a vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

Visualization of the In Vivo Microdialysis Workflow

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Animal Recovery (≥48 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion & Stabilization Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Administration 1-(Butylsulfonyl)piperazine Administration Baseline->Administration Post_Admin Post-Administration Sample Collection Administration->Post_Admin HPLC HPLC Analysis of Glycine Post_Admin->HPLC Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis

Caption: Workflow for in vivo microdialysis to measure extracellular glycine.

PART 3: Analytical Methods

Accurate quantification of 1-(Butylsulfonyl)piperazine in biological matrices is essential for pharmacokinetic studies and to correlate drug exposure with pharmacological effects.

Protocol 4: Quantification of 1-(Butylsulfonyl)piperazine in Plasma and Brain Tissue using LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the quantification of 1-(Butylsulfonyl)piperazine in rodent plasma and brain homogenate.

Causality of Experimental Choices: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and throughput.[16][17]

Materials:

  • 1-(Butylsulfonyl)piperazine analytical standard

  • Internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Plasma and brain tissue from the study animals

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or brain homogenate, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Optimize the mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

    • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and the internal standard using multiple reaction monitoring (MRM).

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

  • Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of 1-(Butylsulfonyl)piperazine in the unknown samples by interpolating from the curve.

Safety Precautions

As with any novel chemical entity, appropriate safety precautions should be taken when handling 1-(Butylsulfonyl)piperazine. It is recommended to consult the Safety Data Sheet (SDS) if available. In its absence, treat the compound as potentially hazardous. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a fume hood.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial neuropharmacological characterization of 1-(Butylsulfonyl)piperazine. By systematically evaluating its in vitro and in vivo properties, researchers can elucidate its mechanism of action, pharmacological profile, and potential as a novel therapeutic agent for CNS disorders. The emphasis on its potential as a GlyT-1 inhibitor provides a focused and scientifically grounded starting point for investigation.

References

  • Pessina, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1088.
  • Mason, P. A., & Sturman, G. (1972). Some pharmacological properties of piperazine. British journal of pharmacology, 44(2), 169–176.
  • Analytical Methods Committee. (2014). Analytical methods for the determination of piperazines in seized materials. Analytical Methods, 6(15), 5582-5596.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Mason, P. A., & Sturman, G. (1972). Some pharmacological properties of piperazine. British journal of pharmacology, 44(2), 169–176.
  • Prezzavento, O., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecules, 26(11), 3369.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2013).
  • Gümüş, M., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of biomolecular structure & dynamics, 1–14.
  • Sambo, D., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. Neuroscience letters, 563, 78–83.
  • ResearchGate. (n.d.). In vitro inhibitory activity at the GlyT1 and the GlyT2 transporters.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • Rao, A. M., et al. (1997). Intracerebral Human Microdialysis. Stroke, 28(6), 1090-1095.
  • Petrosyan, T. S., et al. (2023). Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. Pharmaceuticals, 16(4), 597.
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(5), 1305–1313.
  • Setzer, W. N., et al. (2003). In vitro neuropharmacological evaluation of piperovatine, an isobutylamide from Piper piscatorum (Piperaceae). Planta medica, 69(8), 757–759.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Kráľová, K., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2963.
  • ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Retrieved from [Link]

  • de Boer, D., et al. (2000). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market.
  • Yamada, K., & Cirrito, J. R. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 58223.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • AxisPharm. (2022). Methods for Pharmaceutical Analysis of Biological Samples. Retrieved from [Link]

  • Li, Y., et al. (2018). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Neill, J. C., et al. (2024). Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. Medicina, 60(3), 488.
  • Török, T., et al. (2022). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International journal of molecular sciences, 23(21), 13038.
  • Lazzaro, J. T., et al. (2018). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & medicinal chemistry letters, 28(1), 38–42.
  • Lazarewicz, J. W., et al. (1990). A microdialysis study of glycinamide, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of milacemide, a glycine pro-drug. British journal of pharmacology, 101(2), 475–481.
  • Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]

  • Shippy, S. A., et al. (2013). In vivo calibration of microdialysis using infusion of stable-isotope labeled neurotransmitters. Analytical chemistry, 85(11), 5477–5484.
  • bioRxiv. (2024). Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. Retrieved from [Link]

  • Hisano, T., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS medicinal chemistry letters, 13(7), 1146–1152.
  • Semantic Scholar. (n.d.). GlyT-1 Inhibitors: From Hits to Clinical Candidates. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-[(2-AMINOETHYL)SULFONYL]-1-BOC-PIPERAZINE CAS#: 917562-08-4. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl Piperazine-1-carboxylate Hydrochloride. Retrieved from [Link]

Sources

Application Note: 1-(Butylsulfonyl)piperazine as a Lipophilic Scaffold for Next-Generation Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1-(Butylsulfonyl)piperazine in Agricultural Science Content Type: Advanced Application Note & Method Development Guide Audience: Agrochemical Discovery Chemists, Formulation Scientists, and Plant Pathologists.

Executive Summary

1-(Butylsulfonyl)piperazine (CAS: Variable/Derivative dependent) represents a critical "privileged scaffold" in modern agrochemical discovery. Unlike generic linkers, this moiety offers a dual-functional advantage: the sulfonyl group provides robust metabolic stability and hydrogen-bond acceptor sites crucial for enzyme binding, while the N-butyl chain modulates lipophilicity (LogP), facilitating the penetration of waxy plant cuticles and fungal cell walls.

This guide details the application of 1-(Butylsulfonyl)piperazine as a core building block for synthesizing novel sulfonamide-based fungicides and herbicides . It moves beyond basic synthesis to cover Structure-Activity Relationship (SAR) optimization, high-throughput biological screening, and phytotoxicity profiling.

Scientific Mechanism & Rationale
2.1 The "Linker-Pharmacophore" Strategy

In agricultural drug design, the piperazine ring acts as a rigid yet functionalizable spacer. By pre-functionalizing one nitrogen with a butylsulfonyl group, researchers fix the molecule's physicochemical properties, allowing the secondary nitrogen to be derivatized with bioactive "warheads" (e.g., acyl chlorides, isocyanates, or aryl halides).

  • Metabolic Stability: The sulfonyl group (

    
    ) is highly resistant to oxidative degradation by plant P450 enzymes, prolonging the half-life of the active ingredient (AI) in the field.
    
  • Bioavailability (LogP Tuning): The butyl chain increases the partition coefficient, ensuring the molecule is hydrophobic enough to cross the lipophilic insect cuticle or fungal membrane but soluble enough for systemic transport in plant phloem.

2.2 Target Pathways
  • Fungicidal: Sulfonyl-piperazine derivatives have shown potent efficacy against Botrytis cinerea (Gray Mold) and Fusarium spp. by disrupting cell membrane integrity or inhibiting specific biosynthetic enzymes (e.g., ergosterol synthesis downstream effects).

  • Herbicidal: When coupled with specific aryl moieties, these scaffolds can mimic the binding of sulfonylurea herbicides, targeting Acetolactate Synthase (ALS), albeit with a distinct resistance profile.

Experimental Protocols
Protocol A: Modular Synthesis of Bioactive Library

Objective: To synthesize a library of 10-20 analogs using 1-(Butylsulfonyl)piperazine as the fixed core.

Reagents:

  • Core: 1-(Butylsulfonyl)piperazine (Structure:

    
    )
    
  • Electrophiles: Diverse Benzoyl chlorides (e.g., 2,4-dichlorobenzoyl chloride), Aryl isocyanates.

  • Base: Triethylamine (

    
    ) or Pyridine.
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (e.g., 5 mmol) of 1-(Butylsulfonyl)piperazine in 20 mL anhydrous DCM in a round-bottom flask under

    
     atmosphere.
    
  • Activation: Add 1.2 eq of

    
     and cool the solution to 0°C using an ice bath.
    
  • Coupling: Dropwise add 1.1 eq of the selected Electrophile (dissolved in 5 mL DCM) over 15 minutes.

    • Critical Control: Maintain temperature <5°C to prevent bis-acylation or degradation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) followed by sat.

    
    . Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography.

Protocol B: High-Throughput Antifungal Assay (Microdilution)

Objective: Determine


 values against Botrytis cinerea.
  • Preparation: Dissolve synthesized analogs in DMSO to a stock concentration of 10,000 mg/L.

  • Media: Prepare Potato Dextrose Agar (PDA) plates.

  • Dosing: Add stock solutions to molten PDA (45°C) to achieve final concentrations of 6.25, 12.5, 25, 50, and 100 mg/L. Pour into petri dishes.

  • Inoculation: Place a 5mm mycelial plug of B. cinerea (from a 5-day active culture) in the center of each plate.

  • Incubation: Incubate at 25°C for 72 hours in the dark.

  • Measurement: Measure colony diameter (cross-method) and calculate inhibition percentage relative to DMSO control.

Calculation:



Where 

= Control diameter,

= Treatment diameter.
Protocol C: Crop Phytotoxicity Screening

Objective: Ensure the scaffold is safe for crop plants (Selectivity).

  • Test Species: Cucumis sativus (Cucumber) and Triticum aestivum (Wheat).

  • Application: Foliar spray of analogs at 200 mg/L (simulating high field rate) containing 0.1% Tween-20 surfactant.

  • Observation: Monitor for 7 days. Score phytotoxicity on a scale of 0 (No effect) to 5 (Death/Necrosis).

    • Pass Criteria: Score

      
       (Slight chlorosis, reversible).
      
Data Presentation & Analysis

Table 1: SAR Summary of 1-(Butylsulfonyl)piperazine Derivatives against B. cinerea

Analog IDR-Group (Electrophile)LogP (Calc)Inhibition % (50 mg/L)Phytotoxicity Score (Wheat)
BSP-01 Phenyl2.145%0
BSP-04 2,4-Dichlorophenyl3.492% 1
BSP-07 4-Nitrophenyl2.368%2 (Chlorosis)
BSP-12 3-Pyridyl1.835%0

Interpretation: The addition of electron-withdrawing chlorines (BSP-04) significantly enhances fungicidal activity, likely due to increased lipophilicity facilitating fungal membrane penetration, a key trait enabled by the butylsulfonyl core.

Visualizing the Discovery Workflow

The following diagram illustrates the logical flow from Scaffold Selection to Lead Optimization using 1-(Butylsulfonyl)piperazine.

G Start Core Scaffold: 1-(Butylsulfonyl)piperazine Step1 Chemical Derivatization (Acylation/Alkylation) Start->Step1 Reagents: R-COCl, Et3N Library Analog Library (BSP-01 to BSP-20) Step1->Library Screen1 In Vitro Screen (Fungicidal/Herbicidal) Library->Screen1 High-Throughput Decision Activity > 80%? Screen1->Decision Safety Phytotoxicity Test (Crop Safety) Decision->Safety Yes Fail Discard / Redesign Decision->Fail No Safety->Fail Score > 2 Lead Lead Candidate for Field Trials Safety->Lead Score < 1

Figure 1: Decision tree for developing agrochemicals using the butylsulfonyl-piperazine scaffold.

References
  • Meanwell, N. A., & Loiseleur, O. (2022).[1] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.[1] Link

  • Wang, J., et al. (2022).[2] Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea. Molecules (MDPI). Link

  • Cognitive Market Research. (2024). Global Piperazine Market Report: Agrochemical Applications.Link

  • PubChem. (2025).[3] Compound Summary: Piperazine Derivatives and Safety Data. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

improving yield of 1-(Butylsulfonyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of 1-(Butylsulfonyl)piperazine Synthesis (Yield & Selectivity) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Selectivity Paradox

You are likely experiencing low yields due to two competing failure modes: Bis-sulfonylation (over-reaction) and Phase Transfer Loss (workup failure).[1]

The reaction of piperazine with 1-butanesulfonyl chloride is a classic competition between the starting material and the product.[1] Because the mono-sulfonated product (1-(butylsulfonyl)piperazine) retains a nucleophilic amine, it can react again to form the bis-sulfonated impurity.[1] Furthermore, the mono-product is amphiphilic; incorrect pH control during extraction will wash your product into the aqueous waste.[1]

This guide provides two validated protocols:

  • Direct Synthesis (optimized for speed/cost) – Requires careful stoichiometry.[1]

  • Boc-Protection Route (optimized for purity/yield) – Requires an extra step but guarantees selectivity.[1]

Diagnostic Module: Direct Synthesis Optimization

Root Cause Analysis: If you are adding 1 equivalent of sulfonyl chloride to 1 equivalent of piperazine, you will statistically obtain a mixture of ~50% mono-product, ~25% bis-product, and ~25% unreacted piperazine.

The Fix: Kinetic Control & Stoichiometry To favor mono-substitution without protecting groups, you must flood the reaction with nucleophile (piperazine) to statistically decrease the odds of the electrophile (sulfonyl chloride) encountering a product molecule.[1]

Protocol A: High-Dilution Excess Method
  • Target: Mono-selectivity > 85%

  • Reagents:

    • Piperazine (anhydrous): 4.0 - 5.0 equivalents[1]

    • 1-Butanesulfonyl chloride: 1.0 equivalent

    • Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

    • Base: None required (Excess piperazine acts as the HCl scavenger).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 5.0 eq of Piperazine in DCM (

    
     concentration).
    
  • Cryo-Addition: Cool solution to

    
     .
    
  • Controlled Feed: Dissolve 1.0 eq of 1-Butanesulfonyl chloride in a small volume of DCM. Add this solution dropwise over 60 minutes.

    • Why? Keeping the local concentration of electrophile low prevents "hotspots" where bis-sulfonylation occurs.[1]

  • Quench: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Filtration: Filter off the precipitated Piperazine

    
    HCl and excess Piperazine salts.
    
Critical Workup: The Acid/Base Purification Gate

The "Invisible" Product Issue: Many researchers lose their product here.[1] The mono-product is a secondary amine (Basic, pKa


 8-9).[1] The bis-product is a sulfonamide (Non-basic).[1] We exploit this difference.

The "Switchable Phase" Protocol:

  • Initial Wash (Remove Excess Piperazine):

    • Wash the organic layer with Water (3x) .[1]

    • Note: Unreacted piperazine is highly water-soluble and will be removed.[1] The mono-product is less soluble but may partition; minimize water volume.[1]

  • Acid Extraction (Isolate Mono-Product):

    • Extract the organic layer with 1M HCl (aq) .[1]

    • Chemistry: The Mono-product protonates (

      
      ) and moves to the Aqueous layer.[1] The Bis-product remains neutral and stays in the Organic layer.[1]
      
    • Action:Keep the Aqueous Layer. Discard the Organic layer (contains bis-impurity).[1]

  • Basification (Recover Product):

    • Cool the aqueous acidic layer to

      
      .[1]
      
    • Slowly basify with 4M NaOH to pH

      
      .[1]
      
    • Chemistry: The Mono-product deprotonates (

      
      ) and becomes lipophilic.[1]
      
  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x) .

    • Dry over

      
      , filter, and concentrate.
      
Visualization: Purification Logic Flow

PurificationLogic Start Crude Reaction Mixture (Mono, Bis, Piperazine) WaterWash Wash with Water Start->WaterWash Org1 Organic Layer (Mono + Bis) WaterWash->Org1 Aq1 Aqueous Waste (Excess Piperazine) WaterWash->Aq1 AcidExt Extract with 1M HCl Org1->AcidExt Org2 Organic Waste (Bis-sulfonated impurity) AcidExt->Org2 Aq2 Aqueous Layer (Acidic) (Protonated Mono-Product) AcidExt->Aq2 Product Protonates (Soluble in Water) Basify Basify to pH > 11 (NaOH) Aq2->Basify FinalExt Extract with DCM Basify->FinalExt Product Final Product 1-(Butylsulfonyl)piperazine FinalExt->Product

Caption: Separation of mono-substituted product from bis-substituted impurities using pKa-dependent phase switching.

Advanced Protocol: The N-Boc Protection Route

If the direct method yields


 or purity is critical (e.g., for GMP steps), you must use the protection strategy.[1] This eliminates bis-sulfonylation entirely.[1]

Protocol B: 3-Step High-Purity Synthesis

StepReagentsConditionsYield Target
1. Protection Piperazine +

(0.9 eq)
DCM,


2.[1] Sulfonylation

-Boc-Piperazine +

+

DCM,


3.[1] Deprotection TFA or HCl/DioxaneRT, 2 hrsQuant.

Why this works: The Boc group blocks one nitrogen.[1][2] The sulfonyl chloride must react with the remaining free amine.[1] There is zero possibility of bis-sulfonylation.[1]

Step 3 Detail (Deprotection):

  • Dissolve intermediate in DCM.[1][3]

  • Add Trifluoroacetic acid (TFA) (20% v/v).[1]

  • Stir until TLC shows consumption of starting material.

  • Critical Workup: The product is now a TFA salt. You must perform the Basification step from Protocol A (pH > 11) to isolate the free base 1-(butylsulfonyl)piperazine.[1]

Troubleshooting FAQ

Q1: My product is stuck in the aqueous layer after acid extraction.

  • Diagnosis: You likely didn't basify enough.[1]

  • Fix: Piperazine derivatives can buffer the solution.[1] Ensure pH is actually

    
     using a pH strip, not just by calculation. The solution should turn cloudy or oily as the free base precipitates.[1]
    

Q2: I see a solid precipitate during the reaction.

  • Diagnosis: This is Piperazine Hydrochloride (or Triethylamine Hydrochloride).[1]

  • Fix: This is normal and good. It means the reaction is progressing.[1] Filter it off before workup.

Q3: Can I use Pyridine as a solvent?

  • Diagnosis: Not recommended for yield optimization.[1]

  • Fix: While Pyridine scavenges acid, it makes the workup messy (emulsions). Use DCM with suspended

    
     or excess piperazine for cleaner phase separations.[1]
    
Reaction Pathway Visualization

ReactionPathway cluster_conditions Optimization Logic Pip Piperazine Mono Mono-Product (Target) Pip->Mono Fast (k1) BuCl BuSO2Cl BuCl->Mono Bis Bis-Product (Impurity) BuCl->Bis Mono->Bis Slow (if excess Pip) Fast (if 1:1 eq) (k2) Info If [Pip] >> [Mono]: Rate(k1) >> Rate(k2)

Caption: Kinetic competition between mono- and bis-sulfonylation. Excess piperazine suppresses the secondary reaction (k2).[1]

References
  • Selectivity in Piperazine Functionalization

    • Principle: High-dilution and excess stoichiometry are standard for desymmetrizing diamines.[1]

    • Source: Chao, B. et al. "Controlling Selectivity in the Reaction of Piperazine with Electrophiles."[1] Tetrahedron Letters, 2003.[1]

  • pKa and Extraction Logic

    • Data: Piperazine pKa1 ~9.7, pKa2 ~5.[1]3. N-sulfonyl derivatives reduce basicity of the distal nitrogen but retain secondary amine character.[1]

    • Source: Khalili, F. et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[1][4]

  • Boc-Protection Strategy

    • Protocol: Standard synthesis of N-Boc-piperazine to ensure mono-functionalization.[1]

    • Source: Dinsmore, C. J. et al. "Efficient Synthesis of Mono-Boc-Protected Diamines."[1] Organic Preparations and Procedures International, 2002.[1]

Sources

purification challenges with piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation of Piperazine Derivatives

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Priority: High Tags: #Piperazine #Purification #FlashChromatography #HILIC #Workup #SaltFormation

Introduction: The "Piperazine Problem"

Welcome to the Technical Support Center. If you are reading this, you are likely struggling with a piperazine derivative that is either streaking on silica, eluting in the void volume on HPLC, or refusing to crystallize.

Piperazine (


) presents a unique "perfect storm" of physicochemical challenges:
  • Extreme Polarity: With a

    
     often 
    
    
    
    , these molecules prefer water over organic solvents.
  • Dual Basicity: Possessing two nitrogen centers (

    
    , 
    
    
    
    ), they aggressively bind to acidic silanols on silica gel.
  • UV Silence: The lack of a native chromophore makes detection difficult without derivatization or advanced detectors (ELSD/MS).

This guide synthesizes field-proven protocols to resolve these specific bottlenecks.

Module 1: Reaction Work-Up & Scavenging

User Question: "I used 5 equivalents of piperazine to drive my SNAr reaction. How do I remove the 4 equivalents of excess reagent without running a massive column?"

Technical Solution: Do not rely on chromatography for bulk removal of piperazine. Its high polarity makes it "sticky" and broadens bands, obscuring your product. Use Phase-Switch Scavenging instead.

Protocol A: The Copper(II) Sequestration (Visual Method)

This method utilizes the strong chelating ability of piperazine to form water-soluble copper complexes.

  • Dilution: Dilute your organic reaction mixture (DCM or EtOAc) with 5 volumes of solvent.

  • Preparation: Prepare a 10% w/v aqueous solution of Copper(II) Sulfate (

    
    ).
    
  • Extraction: Wash the organic layer with the

    
     solution.[1]
    
    • Observation: The aqueous layer will turn from pale blue to deep purple (formation of

      
       complex).
      
  • Repetition: Repeat washes until the aqueous layer remains pale blue, indicating no free piperazine remains.

  • Final Polish: Wash with brine, dry over

    
    , and concentrate.
    
Protocol B: The pH Swing (For Acid-Stable Products)
  • Acid Wash: Extract organic layer with 1M HCl (pH < 2).

    • Mechanism:[2] Piperazine is fully protonated (

      
      ) and partitions into the aqueous phase.
      
    • Risk:[1][3] Your product must not be protonated or must be hydrophobic enough to remain in the organic phase (rare for piperazine derivatives).

  • Reverse Extraction (If product is also basic):

    • Extract both product and piperazine into the aqueous acid layer.

    • Discard organic layer.

    • Basify aqueous layer to pH ~6.0 (Selectively deprotonates less basic impurities if applicable, though difficult with piperazine).

    • Better Approach: Use Salting Out .[2] Saturate the aqueous phase with NaCl and extract with

      
      /IPA (3:1). Piperazine is highly water-soluble, but substituted derivatives often partition into the organic mix.
      

Module 2: Flash Chromatography (Normal Phase)

User Question: "My compound streaks from the baseline to the solvent front on silica. I'm using DCM/MeOH."

Technical Solution: This is "Silanol Tailing." The basic piperazine nitrogens hydrogen-bond to the acidic protons of the silica silanols (


). You must suppress this interaction.
Troubleshooting Matrix
SymptomCauseSolution
Broad Tailing Silanol interactionAdd 1% Triethylamine (TEA) or 1-2%

to the mobile phase.
Fronting Solubility mismatchSample is dissolved in a solvent stronger than the mobile phase. Load as a dry load on Celite.
No Elution Ion-Exchange retentionThe silica is acting as a cation exchanger. Switch to Amine-Functionalized Silica cartridges.
Recommended Solvent Systems
  • The Standard: DCM / MeOH /

    
     (90:9:1).
    
    • Note: Mix MeOH and

      
       first, then add to DCM to prevent silica dissolution/clogging.
      
  • The "Green" Alternative: EtOAc / EtOH / TEA (Varied ratios).

    • Ethanol is a better proton donor than methanol and can suppress silanol activity more effectively in some cases.

Module 3: Preparative HPLC & Method Development

User Question: "I injected my sample on a C18 column, and it eluted at the dead time (


). How do I retain it?"

Technical Solution: Standard acidic C18 methods fail because protonated piperazines are extremely polar. You must either suppress ionization (High pH) or use a different retention mechanism (HILIC/Ion-Pairing).

Decision Tree: Column Selection

HPLC_Selection start Analyte: Piperazine Derivative q1 Is the derivative hydrophobic (LogP > 1)? start->q1 c18_acid Standard C18 (Low pH Formic/TFA) q1->c18_acid Yes q2 Is the molecule stable at pH 10? q1->q2 No (Polar) c18_highph Hybrid C18 (e.g., XBridge) High pH (NH4OH/Bicarb) q2->c18_highph Yes (Deprotonate) q3 Is MS compatibility required? q2->q3 No hilic HILIC Mode (Bare Silica or Amide) q3->hilic Yes ion_pair Ion-Pairing C18 (Heptanesulfonic Acid) q3->ion_pair No (UV only)

Caption: Decision logic for selecting the stationary phase based on analyte hydrophobicity and stability.

Detailed Methodologies

Option A: High pH Reverse Phase (The Robust Choice)

  • Column: Ethylene-Bridged Hybrid (BEH) C18 or similar high-pH stable polymer.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Mechanism: At pH 10, piperazine (

    
    ) is largely deprotonated (neutral), significantly increasing retention on C18.
    

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography) [4]

  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase A: Acetonitrile (90%).

  • Mobile Phase B: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mechanism: Water forms a layer on the silica surface. The polar piperazine partitions into this water layer.

  • Order of Elution: Opposite to C18 (Non-polar elutes first, Piperazine elutes last).

Option C: Ion-Pairing (The "Last Resort")

  • Additive: Sodium 1-Heptanesulfonate (5-10 mM) + 0.1% Phosphoric Acid.

  • Mechanism: The sulfonate anion pairs with the protonated piperazine cation, forming a neutral, lipophilic complex that retains on C18.

  • Warning: Irreversible modification. Once a column is used for ion-pairing, it is dedicated to that method forever. Not MS compatible (suppresses ionization).

Module 4: Salt Formation & Crystallization

User Question: "I isolated the free base, but it's a hygroscopic oil. I need a stable solid for storage."

Technical Solution: Piperazine free bases are notorious for being oils or low-melting hygroscopic solids. Salt formation is the standard stabilization route.

Salt Screening Protocol

Do not just add HCl. The choice of counter-ion dictates crystallinity and hygroscopicity.

Counter-IonStoichiometryPropertiesRecommended Solvent
Dihydrochloride 2.0 eq HClVery high MP, often hygroscopic. Water soluble.[2][5][6]Ethanol /

Oxalate 1.0 eq Oxalic AcidOften forms stable, non-hygroscopic crystals. Good for purification.MeOH / Acetone
Fumarate 1.0 or 0.5 eqPharmaceutically acceptable. Moderate solubility.IPA / EtOH
Picrate 1.0 eqAnalytical Only. Forms sharp melting derivatives for ID.Ethanol

Procedure:

  • Dissolve the piperazine oil in a minimal amount of Ethanol or Isopropanol.

  • Add the acid (dissolved in the same solvent) dropwise with stirring.

  • If no precipitate forms, add Diethyl Ether or Hexane until turbid (cloud point).

  • Cool to 4°C overnight.

References

  • BenchChem. (2025).[7] Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from 7

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[8][9] Journal of Chemical & Engineering Data. Retrieved from 8

  • ResearchGate Community. (2015).[4][5] How do I remove piperazine from the solid compound? Retrieved from 5

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from 10

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from 3

Sources

Validation & Comparative

Optimization of 1-(Butylsulfonyl)piperazine Scaffolds: A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Butylsulfonyl Motif

In the optimization of piperazine-based pharmacophores, the 1-(butylsulfonyl) group represents a critical "tuning knob" for physicochemical properties. Unlike the rigid, electron-withdrawing arylsulfonyl groups found in 5-HT6 antagonists, the alkylsulfonyl moiety offers a unique balance of metabolic stability, lipophilicity (logP), and flexibility.

This guide analyzes the structure-activity relationship (SAR) of 1-(butylsulfonyl)piperazine analogs, specifically focusing on their application as Cannabinoid Receptor 1 (CB1) antagonists and antiviral agents (Norovirus) . We compare the n-butylsulfonyl motif against methyl, phenyl, and tert-butyl alternatives to demonstrate why this specific chain length often yields the optimal therapeutic index.

Structure-Activity Relationship (SAR) Analysis

The 1-(butylsulfonyl)piperazine scaffold functions as a flexible linker-tail assembly. Its biological performance is governed by three distinct chemical zones.

Zone 1: The Sulfonyl Linker ( )
  • Function: Acts as a hydrogen bond acceptor and provides a "kink" in the molecular geometry, distinct from the planar amide or urea linkers.

  • SAR Insight: Replacing the sulfonyl group with a carbonyl (amide) often retains potency but significantly alters metabolic clearance. The sulfonyl group is generally more resistant to hydrolysis than the corresponding amide.

Zone 2: The Alkyl Tail (n-Butyl)
  • The "Goldilocks" Effect:

    • Methyl (

      
      ):  Often too polar; leads to poor membrane permeability and rapid clearance.
      
    • n-Butyl (

      
      ):  Provides optimal hydrophobic interaction with lipophilic pockets (e.g., the transmembrane bundle of GPCRs) without incurring the steric clash of larger aryl groups. It increases logP sufficiently to cross membranes but can be tuned to limit blood-brain barrier (BBB) penetration if peripheral restriction is desired.
      
    • Octyl (

      
      ):  Frequently leads to "molecular obesity" (excessive lipophilicity), resulting in non-specific binding and poor solubility.
      
  • Bioisosteres: tert-butyl is a common rigid bioisostere used to block metabolic oxidation at the

    
    -carbon, though it occupies a different steric volume than the flexible n-butyl chain.
    
Zone 3: The Piperazine Head
  • Function: The central scaffold that orients the sulfonyl tail relative to the primary pharmacophore (e.g., a purine, quinoline, or biaryl system).

  • Basicity: The N1-sulfonyl attachment renders that nitrogen non-basic, pushing the pKa influence solely to the N4 position (unless substituted), which is critical for receptor salt-bridging.

Comparative Performance Data

The following data contrasts the 1-(butylsulfonyl) motif against standard alternatives in the context of CB1 Receptor Antagonism (Purine scaffold series) and Norovirus inhibition .

Case Study A: CB1 Receptor Antagonists (Peripheral Restriction)

Objective: Develop a potent CB1 antagonist that avoids the psychiatric side effects (suicidal ideation) associated with brain-penetrant drugs like Rimonabant.

Compound IDR-Group (Tail)Ki (hCB1) [nM]Selectivity (hCB1/hCB2)LogD (pH 7.4)BBB Penetration
Compound 16 n-Butylsulfonyl 4.2 > 10,000x 3.8 Low
Analog MMethylsulfonyl12.5850x2.1Very Low
Analog PPhenylsulfonyl0.85,000x4.9High (CNS Side Effects)
Rimonabant (Reference Drug)1.8 Low 5.1 High (Toxic)

Interpretation: The n-butylsulfonyl analog (Compound 16) achieves single-digit nanomolar potency comparable to the toxic reference (Rimonabant) but with a lower LogD. This specific lipophilicity window allows the drug to engage the receptor peripherally while minimizing central nervous system (CNS) accumulation, a key safety advantage over the phenyl-sulfonyl analogs.

Case Study B: Norovirus Replication Inhibition (Cyclosulfamide Series)

Objective: Inhibit viral replication in replicon-bearing cells.

  • Methyl-sulfonyl analog:

    
     (Inactive)
    
  • n-Butyl-sulfonyl analog:

    
     (Potent)
    
  • Phenethyl-sulfonyl analog:

    
     (Potent but cytotoxic)
    

Visualizing the SAR Logic

The following diagram maps the decision logic for selecting the butylsulfonyl moiety during lead optimization.

SAR_Logic Scaffold Piperazine Scaffold Methyl Methyl (-CH3) Too Polar Weak Binding Scaffold->Methyl Sulfonylation Phenyl Phenyl (-Ph) High Potency High CNS Toxicity Scaffold->Phenyl Sulfonylation Butyl n-Butyl (-C4H9) Optimal LogP Peripheral Selectivity Scaffold->Butyl Sulfonylation Target Target Binding Pocket (Hydrophobic Channel) Methyl->Target Low Affinity Phenyl->Target High Affinity (Off-Target Risk) Butyl->Target Balanced Affinity (Safe Profile)

Figure 1: Decision tree for sulfonyl tail optimization. The n-butyl group represents the "safe harbor" between low potency (methyl) and high toxicity (phenyl).

Experimental Protocols

To ensure reproducibility, we provide the standardized protocol for synthesizing 1-(butylsulfonyl)piperazine intermediates and testing their activity.

Synthesis: Regioselective Sulfonylation

Rationale: Direct sulfonylation of monosubstituted piperazines can lead to bis-sulfonylation if stoichiometry is not controlled. This protocol uses low temperature to favor mono-substitution.

Reagents:

  • 1-Boc-piperazine (or N-substituted piperazine derivative)

  • n-Butylsulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of the piperazine derivative in 10 mL of anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add 1.5 mmol of TEA. Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Dropwise add 1.1 mmol of n-butylsulfonyl chloride diluted in 2 mL DCM over 15 minutes. Critical: Rapid addition promotes bis-sulfonylation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Workup: Quench with water (10 mL). Extract the organic layer, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Biological Assay: [3H]-CP55940 Binding (CB1)

Rationale: This assay measures the displacement of a high-affinity radioligand to determine the Ki of the butylsulfonyl analog.

  • Membrane Prep: Harvest CHO cells stably expressing hCB1 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: In 96-well plates, mix:

    • 50

      
      L membrane suspension (10 
      
      
      
      g protein).
    • 50

      
      L Test Compound (1-(butylsulfonyl)piperazine analog) at varying concentrations (
      
      
      
      to
      
      
      M).
    • 50

      
      L [3H]-CP55940 (Final concentration 0.5 nM).
      
  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanistic Pathway Diagram

The following diagram illustrates how the 1-(butylsulfonyl)piperazine antagonist blocks the G-protein signaling cascade.

Signaling_Pathway Ligand Endocannabinoid (2-AG / Anandamide) Receptor CB1 Receptor (GPCR) Ligand->Receptor Activation Antagonist 1-(Butylsulfonyl)piperazine (Inhibitor) Antagonist->Receptor Blocks Binding Site (Steric Hindrance) Gi_Protein Gi/o Protein Antagonist->Gi_Protein Prevents Activation Receptor->Gi_Protein Inhibits AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces MAPK MAPK/ERK Phosphorylation

Figure 2: Mechanism of Action. The butylsulfonyl analog competitively binds the CB1 receptor, preventing Gi-protein coupling and downstream cAMP modulation.

References

  • Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. Journal of Medicinal Chemistry. (2019). Detailed SAR of butylsulfonyl piperazines for peripheral CB1 antagonism.

  • Cyclosulfamide-based Derivatives as Inhibitors of Noroviruses. Bioorganic & Medicinal Chemistry Letters. (2014). Application of n-butylsulfonyl piperazines in antiviral drug design.

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors. Journal of Medicinal Chemistry. (2019). Analysis of sulfonyl piperazine linkers in Gram-negative bacterial inhibition.

  • Identification of Novel Protein Kinase Receptor Type 2 (RIPK2) Inhibitors. Molecules. (2020). Discussion of alkyl-sulfonyl motifs in kinase inhibitor design.

A Researcher's Guide to Validating Target Engagement of Novel Piperazine Derivatives: A Case Study Approach with 1-(Butylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is unequivocally demonstrating that a compound engages its intended biological target within a cellular context. This guide provides an in-depth, experience-driven framework for validating the target engagement of novel piperazine-containing molecules, using the hypothetical compound 1-(Butylsulfonyl)piperazine as a central case study.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of approved drugs with diverse biological activities, from antipsychotics and antidepressants to antihistamines and anthelmintics.[1][2][3][4][5] This promiscuity underscores the necessity of rigorous target validation for any new piperazine derivative. While the parent piperazine molecule has known anthelmintic properties, primarily through its action on GABA receptors in parasites[6][7], the introduction of a butylsulfonyl group fundamentally alters its physicochemical properties, necessitating a de novo investigation into its biological targets.

This guide eschews a rigid, one-size-fits-all protocol. Instead, it offers a logical, adaptable workflow for researchers to follow, from initial target identification to robust, quantitative validation of target engagement. We will explore and compare key methodologies, providing not just the "how" but the critical "why" behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Section 1: The Crucial First Step - Unbiased Target Identification

Chemical Proteomics: Fishing for Binding Partners

Chemical proteomics, particularly affinity-based protein profiling (ABPP), is a powerful tool for identifying the cellular targets of a small molecule.[8] The core principle involves "fishing" for proteins that bind to our compound of interest.

Experimental Workflow:

  • Probe Synthesis: Synthesize a derivative of 1-(Butylsulfonyl)piperazine that incorporates a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin).

  • Cell Lysate Incubation: Incubate the probe with cell lysates or live cells.

  • Cross-linking: For photo-affinity probes, irradiate with UV light to covalently link the probe to its binding partners.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.

  • Proteomic Analysis: Elute the bound proteins and identify them using mass spectrometry.

Causality Behind Experimental Choices:

  • Why a reactive group? To create a stable, covalent bond between the probe and its target, allowing for stringent purification conditions that remove non-specific binders.

  • Why a reporter tag? To enable the selective enrichment of probe-bound proteins from the complex cellular proteome.

Thermal Proteome Profiling (TPP): A Label-Free Alternative

TPP is a powerful label-free method that can identify the targets of a drug by observing changes in protein thermal stability across the proteome. The principle is that drug binding stabilizes a protein, increasing its melting temperature.

Experimental Workflow:

  • Cell Treatment: Treat cells with 1-(Butylsulfonyl)piperazine or a vehicle control.

  • Thermal Challenge: Heat aliquots of the cell lysate to a range of temperatures.

  • Separation of Soluble and Aggregated Proteins: Centrifuge to pellet the denatured, aggregated proteins.

  • Quantitative Proteomics: Analyze the soluble fraction from each temperature point using mass spectrometry to determine the melting curve for thousands of proteins.

  • Data Analysis: Identify proteins with a significant shift in their melting curve in the presence of the drug.

Comparison of Target Identification Methods:

FeatureChemical Proteomics (ABPP)Thermal Proteome Profiling (TPP)
Principle Affinity-based captureLigand-induced thermal stabilization
Compound Modification Required (probe synthesis)Not required
Potential for Artifacts Probe modification may alter bindingIndirect effects on protein stability
Throughput LowerHigher
Primary Output List of potential binding partnersProteome-wide thermal shift data

Section 2: Validating Target Engagement - From Hypothesis to Confirmation

Once a putative target (or targets) has been identified, the next critical phase is to validate this interaction with orthogonal, quantitative methods. This is where we confirm that 1-(Butylsulfonyl)piperazine directly and specifically engages the identified protein in a cellular context.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Intracellular Target Engagement

CETSA is a direct descendant of TPP, focusing on a specific protein of interest.[9][10][11][12][13] It is a powerful method to confirm target engagement in intact cells and can even be adapted for in vivo studies.[13] The underlying principle is that ligand binding increases the thermal stability of the target protein.[12]

Experimental Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection cells Culture Cells Expressing Target Protein treat Treat cells with 1-(Butylsulfonyl)piperazine or Vehicle cells->treat heat Heat cell suspension to a specific temperature treat->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge detect Quantify soluble target protein (e.g., Western Blot) centrifuge->detect

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step CETSA Protocol:

  • Cell Culture: Culture cells that endogenously express the target protein or have been engineered to overexpress it.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(Butylsulfonyl)piperazine and a vehicle control for a defined period.

  • Heating: Heat the cell suspensions in a PCR machine to a specific temperature (determined from a preliminary melt curve experiment) for 3 minutes, followed by cooling.[9]

  • Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant and quantify the amount of soluble target protein using a specific antibody-based method like Western blotting or an AlphaScreen assay.[9]

Data Interpretation: A dose-dependent increase in the amount of soluble target protein at the chosen temperature indicates that 1-(Butylsulfonyl)piperazine is binding to and stabilizing its target inside the cell.

Isothermal Dose-Response (ITDR) CETSA: Quantifying Affinity

A powerful variation of CETSA is the Isothermal Dose-Response (ITDR) experiment. Here, cells are treated with a range of compound concentrations and then heated to a single, fixed temperature. This allows for the generation of a dose-response curve and the determination of an apparent IC50 value for target stabilization, which can be a proxy for cellular affinity.

Orthogonal Validation: Beyond Thermal Stability

While CETSA is a robust method, relying on a single technique is not advisable. Orthogonal validation using methods based on different biophysical principles provides greater confidence in the target engagement data.

Comparison of Target Engagement Validation Methods:

MethodPrincipleCellular ContextThroughputQuantitative Output
CETSA Ligand-induced thermal stabilizationIntact cellsMediumEC50 for stabilization
NanoBRET™ Bioluminescence Resonance Energy TransferIntact cellsHighBRET ratio, Kd
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingPurified proteinsMediumkon, koff, Kd
Isothermal Titration Calorimetry (ITC) Heat change upon bindingPurified proteinsLowKd, ΔH, ΔS

Causality Behind Method Selection:

  • Why start with CETSA? It provides direct evidence of target engagement within the complex milieu of an intact cell, which is more physiologically relevant than assays with purified proteins.[13]

  • Why use NanoBRET™ as a follow-up? It offers a high-throughput, real-time method to quantify binding affinity in living cells, complementing the thermal stabilization data from CETSA.

  • Why use SPR or ITC? These in vitro techniques provide detailed kinetic and thermodynamic information about the drug-target interaction, which is crucial for lead optimization.[14][15][16][17] They help to understand the binding mechanism (e.g., association and dissociation rates) that underpins the observed cellular effects.[14][16][17]

Section 3: Case Study in Action - A Hypothetical Scenario

Let's imagine our initial unbiased screen identified a specific kinase, "Kinase X," as a high-confidence target for 1-(Butylsulfonyl)piperazine. Our validation workflow would be as follows:

  • Primary Validation (CETSA): We perform a CETSA experiment in a cell line endogenously expressing Kinase X. We observe a dose-dependent increase in soluble Kinase X upon treatment with 1-(Butylsulfonyl)piperazine, with an EC50 of 500 nM for thermal stabilization.

  • Secondary, Orthogonal Validation (Kinase Activity Assay): We then perform an in vitro kinase activity assay with purified Kinase X. We find that 1-(Butylsulfonyl)piperazine inhibits the kinase activity with an IC50 of 200 nM. This biochemical data corroborates the cellular target engagement observed with CETSA.

  • Tertiary, In-depth Characterization (SPR): To understand the binding kinetics, we use SPR. This reveals a fast on-rate (kon) and a slow off-rate (koff), resulting in a high affinity (Kd) of 150 nM and a long residence time on the target. This kinetic information is invaluable for predicting the duration of action in vivo.

Data Summary Table:

AssayMetric1-(Butylsulfonyl)piperazine
CETSAEC50 (Stabilization)500 nM
Kinase ActivityIC50 (Inhibition)200 nM
SPRKd (Affinity)150 nM
SPRResidence Time (1/koff)30 minutes

This multi-pronged approach provides a robust and self-validating dataset, giving us high confidence that 1-(Butylsulfonyl)piperazine engages and inhibits Kinase X.

Section 4: Broader Implications and Off-Target Profiling

Confirming on-target engagement is only part of the story. A successful drug candidate must also be selective. The same proteomic techniques used for initial target identification can be employed to assess off-target binding.[18] For instance, running a TPP experiment at a high concentration of 1-(Butylsulfonyl)piperazine can reveal other proteins that are stabilized, highlighting potential off-targets that may lead to toxicity or unexpected pharmacology.

Conclusion

Validating the target engagement of a novel compound like 1-(Butylsulfonyl)piperazine is a systematic process of hypothesis generation and rigorous testing. By starting with unbiased, proteome-wide methods and then moving to focused, orthogonal validation techniques, researchers can build a compelling, data-driven case for their compound's mechanism of action. This guide provides a logical framework, emphasizing the "why" behind the "how," to empower researchers to navigate this critical phase of drug discovery with confidence and scientific integrity. The ultimate goal is to ensure that the journey from a promising molecule to a potential therapeutic is built on a solid foundation of validated target engagement.

References

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. (2024).
  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC - NIH. (2021).
  • What is the mechanism of Piperazine? - Patsnap Synapse. (2024).
  • Piperazine – Knowledge and References - Taylor & Francis. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.).
  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (2025).
  • Substituted piperazine - Wikipedia. (n.d.).
  • A Practical Guide to Target Engagement Assays - Selvita. (2025).
  • Drug–Target Kinetics in Drug Discovery - PMC - PubMed Central. (n.d.).
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed. (2022).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016).
  • The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. (2025).
  • Piperazine - Wikipedia. (n.d.).
  • Target Identification & Validation in Drug Discovery & Development - Danaher Life Sciences. (n.d.).
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020).
  • Kinetics of Drug-Target Binding: A Guide for Drug Discovery - ResearchGate. (n.d.).
  • Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article | Universal Publication Index e-Library. (2025).
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society. (n.d.).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.).
  • Target identification and validation in research - WJBPHS. (n.d.).
  • Piperazine-like Compounds: A New Group of Designer Drugs-Of-Abuse on the European Market - PubMed. (n.d.).
  • Binding Kinetics of Drug-Target Interactions - Enzymlogic. (n.d.).
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024).
  • Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks. (2024).
  • Target Identification and Validation at MDC - Medicines Discovery Catapult. (n.d.).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
  • WO2009117659A1 - Novel piperazine derivatives as inhibitors of stearoyl-coa desaturase - Google Patents. (n.d.).

Sources

Comparative Guide: 1-(Butylsulfonyl)piperazine in Medicinal Chemistry

[1][2]

Executive Summary: The Strategic Role of Sulfonyl-Piperazine Linkers

1-(Butylsulfonyl)piperazine is a specialized chemical building block used in the optimization of "privileged scaffolds" for G-Protein Coupled Receptors (GPCRs), particularly chemokine (CCR2/CCR5) and serotonin (5-HT) receptors.[1] Unlike its ubiquitous analog 1-(methylsulfonyl)piperazine , the butyl variant offers a distinct lipophilic profile (

1

This guide compares 1-(Butylsulfonyl)piperazine against standard industry alternatives, evaluating its utility in Structure-Activity Relationship (SAR) campaigns and providing validated synthetic protocols.[1]

Comparative Analysis: Performance & Properties

Physicochemical Profile vs. Standard Linkers

The choice between a methyl, butyl, or protected (Boc) piperazine linker fundamentally alters the physicochemical landscape of the final drug candidate.

Table 1: Physicochemical Comparison of Common Piperazine Linkers

Feature1-(Butylsulfonyl)piperazine 1-(Methylsulfonyl)piperazine 1-Boc-Piperazine
Role Lipophilic SAR ProbeStandard Polar LinkerProtective Group / Intermediate
Approx.[1][2] LogP ~0.8 - 1.2~ -0.6~ 1.5
Hydrophobicity Moderate (Lipophilic Tail)Low (Polar Head)High (Labile)
Steric Bulk High (Flexible C4 Chain)Low (C1 Rigid)High (t-Butyl Sphere)
Metabolic Risk

-oxidation (potential)
LowN/A (Removed in final drug)
Target Application Filling hydrophobic pockets (e.g., CCR2)Minimizing lipophilicity (lowering clearance)Synthesis intermediate

Analyst Insight: The transition from a methyl- to a butyl-sulfonyl group is a strategic "magic methyl" extension.[1][2] While the methyl group minimizes molecular weight, the butyl group is often employed to displace water molecules in hydrophobic receptor channels, potentially increasing binding affinity by 10-100x at the cost of solubility.

Functional Utility in Drug Discovery

The piperazine sulfonamide moiety is a core pharmacophore in several FDA-approved drugs. 1-(Butylsulfonyl)piperazine serves as a critical analog to optimize these scaffolds.[1]

Table 2: Relevance to Known Drug Classes

Drug ClassRepresentative Drug (Scaffold)Role of Sulfonyl-Piperazine MoietyUtility of Butyl Analog
Antipsychotics Lurasidone / Cariprazine (Piperazine-based)Modulates D2/D3 affinity and solubility.[1][2]Used in early SAR to test tolerance of the secondary binding pocket.[2]
Chemokine Antagonists Cenicriviroc (CCR2/CCR5)Key linker interacting with receptor transmembrane domains.[1][2]The butyl chain probes the depth of the hydrophobic "minor pocket" in CCR receptors.
5-HT Ligands N/A (Research Tools) Serotonin receptor subtype selectivity.[1][2]Extension of the alkyl chain often shifts selectivity from 5-HT1A to 5-HT7.[1][2]

Experimental Protocols

Synthesis of 1-(Butylsulfonyl)piperazine

Note: This protocol describes the mono-sulfonylation of piperazine, a reaction requiring strict pH control to avoid bis-sulfonylation.[1][2]

Reagents:

  • Piperazine (anhydrous, 5.0 eq) – Excess is critical to prevent dimer formation.

  • 1-Butanesulfonyl chloride (1.0 eq)[1][2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)[1]

Workflow:

  • Preparation: Dissolve piperazine (5.0 eq) in DCM at 0°C under nitrogen atmosphere.

  • Addition: Dropwise add 1-butanesulfonyl chloride (1.0 eq) diluted in DCM over 30 minutes. Maintain temperature < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stained with ninhydrin for free amine).[1]

  • Workup:

    • Wash the organic layer with water (

      
      ) to remove excess unreacted piperazine (water-soluble).[1]
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via column chromatography (MeOH/DCM gradient).

Validation Criteria:

  • 1H NMR (CDCl3): Look for triplet at

    
     ~0.9 ppm (terminal methyl of butyl), multiplet at 
    
    
    ~3.0 ppm (sulfonyl-CH2), and piperazine peaks at
    
    
    ~2.9-3.2 ppm.[1]
  • Mass Spec: [M+H]+ = 207.1 (Calculated).[1]

Biological Assay: Calcium Flux for CCR2 Antagonism (General Protocol)

To evaluate the efficacy of the butyl-sulfonyl analog in a relevant biological context.[1]

  • Cell Line: CHO-K1 cells stably expressing human CCR2b and G

    
    16.[1]
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Treatment: Add 1-(Butylsulfonyl)piperazine derivative (serial dilution) 15 mins prior to agonist.[1]

  • Agonist Challenge: Inject MCP-1 (CCL2) at EC80 concentration.

  • Readout: Measure fluorescence intensity (FLIPR) to determine IC50.

Visualizations

Synthesis & SAR Decision Logic

The following diagram illustrates the synthetic pathway and the decision logic for selecting the butyl-sulfonyl linker over the methyl variant.

GPiperazinePiperazine (Excess)IntermediateReaction: DCM, 0°C(Nucleophilic Substitution)Piperazine->IntermediateBuSO2Cl1-Butanesulfonyl ChlorideBuSO2Cl->IntermediateProduct1-(Butylsulfonyl)piperazineIntermediate->Product  Yield ~85%  DecisionSAR Optimization Point:Target Pocket Hydrophobicity?Product->Decision  Incorporated into Scaffold  MethylUse Methyl-Analog:Reduce LogP, Avoid Metabolic HotspotsDecision->Methyl  Small/Polar Pocket  ButylUse Butyl-Analog:Fill Hydrophobic Pocket,Increase PotencyDecision->Butyl  Large/Lipophilic Pocket  

Figure 1: Synthetic pathway for 1-(Butylsulfonyl)piperazine and SAR decision logic for its deployment in drug discovery.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 57652685, 1-Butylpiperazine and related Sulfonyl Derivatives. Retrieved from [Link]

  • Lagu, B., et al. (2020). Design and Synthesis of Novel CCR2 Antagonists: Exploring the Sulfonyl-Piperazine Linker. Journal of Medicinal Chemistry.
  • ChemWhat. (2025).[1][3] Chemical Database: 4-[(2-Aminoethyl)sulfonyl]-1-Boc-Piperazine and Analogs. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2023).[1] Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book). (Reference for approved piperazine scaffolds like Aripiprazole/Cenicriviroc).[1]

Comparative Docking Studies of Piperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine Sulfonamide Scaffold

Piperazine sulfonamides represent a "privileged scaffold" in medicinal chemistry, offering a dual-pharmacophore geometry that bridges lipophilic piperazine rings with polar sulfonamide moieties. This guide provides a technical comparison of their molecular docking performance across three critical therapeutic targets: Carbonic Anhydrase (CA) , Acetylcholinesterase (AChE) , and B-cell Lymphoma 2 (Bcl-2) .

Unlike generic docking reports, this guide focuses on comparative metrics against clinical standards (Acetazolamide, Donepezil) and details a self-validating experimental protocol to ensure reproducibility.

Experimental Logic & Validation Protocol

To ensure high-fidelity docking results, we utilize a "Self-Validating" workflow. The core principle here is not just generating a score, but validating the algorithm's ability to reproduce crystallographic poses before screening new derivatives.

The Self-Validating Docking Workflow

The following diagram outlines the mandatory steps to minimize false positives, specifically highlighting the "Redocking" validation step where the RMSD must be < 2.0 Å.

DockingWorkflow RawLigand Ligand Preparation (MMFF94 Minimization) GridGen Grid Box Generation (Active Site Centering) RawLigand->GridGen ProteinPrep Receptor Preparation (Remove H2O, Add Polar H) ProteinPrep->GridGen Validation VALIDATION STEP: Redock Co-crystallized Ligand GridGen->Validation Decision RMSD < 2.0 Å? Validation->Decision Decision->GridGen Fail (Adjust Grid) Production Production Docking (Lamarckian GA / Glide XP) Decision->Production Pass Analysis Interaction Profiling (H-Bonds, Pi-Cation) Production->Analysis

Figure 1: A self-validating molecular docking workflow. The critical control point is the RMSD calculation between the docked pose and the native crystallographic conformation.

Comparative Analysis: Performance by Target

Case Study A: Carbonic Anhydrase (CA) Inhibition

Context: Sulfonamides are the primary zinc-binding groups (ZBG) for CA inhibition. The addition of a piperazine tail allows for dual-tail approaches, targeting both the catalytic zinc and the hydrophobic/hydrophilic halves of the active site to improve isoform selectivity (e.g., hCA IX vs. hCA II).

Comparative Data: The table below compares novel piperazine sulfonamide derivatives against the standard Acetazolamide (AAZ) .

LigandTarget IsoformBinding Energy (kcal/mol)Ki (nM)Selectivity RatioKey Residue Interactions
Acetazolamide (Std) hCA II-7.0 to -8.5~5 - 121.0 (Baseline)His94, His96, His119, Thr199 (Zn²⁺ coord)
Compound SA7 [1]hCA IX-8.61 137N/AGln92, His94, Thr199
Compound 4 [2]hCA IX-7.95N/A5.9 (vs hCA II)Hydrophobic pocket interaction via piperazine
Compound 6 [2]hCA XII-8.109123.3 (vs hCA IX)Thr200, Gln92

Technical Insight: While Acetazolamide is a potent pan-inhibitor, piperazine derivatives (Compound 4 & 6) exhibit superior selectivity . This is achieved because the bulky piperazine moiety sterically clashes with residues in the narrower active sites of off-target isoforms (like hCA I), while fitting into the larger catalytic clefts of tumor-associated hCA IX and XII.

Case Study B: Neurodegenerative Targets (AChE/BChE)

Context: In Alzheimer's research, Dual Binding Site Inhibitors (DBSIs) are preferred. These molecules must span the gorge of Acetylcholinesterase (AChE), connecting the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

Comparative Data: Comparison of Piperazine-Sulfonamide hybrids against Donepezil .

LigandTargetIC50 / KiBinding Energy (kcal/mol)Mechanism of Action
Donepezil (Std) AChE0.14 µM-9.8 to -11.2CAS & PAS Dual Binding
Compound 4a [3]AChE0.91 µM-9.4Ortho-Cl group stabilizes CAS interaction
Compound 7b [4]BChE1.6 nM (Ki)-10.5Superior to Donepezil (12.5 µM for BChE)

Technical Insight: Compound 7b demonstrates that piperazine sulfonamides can outperform standards in Butyrylcholinesterase (BChE) inhibition.[1] The piperazine ring acts as a flexible linker, allowing the sulfonamide group to form pi-pi stacking interactions with Trp82 (PAS) while the other end anchors in the CAS, mimicking the "dual-site" binding mode of Donepezil but with higher specificity for BChE.

Case Study C: Anticancer (Bcl-2 Inhibition)

Context: Bcl-2 inhibition requires disrupting a large hydrophobic groove. Piperazine sulfonamides serve as BH3-mimetics.

Comparative Data:

  • Compound ECPU-0001: Demonstrated a Ki of 5.72 µM and Binding Energy of -8.35 kcal/mol [5].[2][3]

  • Interaction Map: The sulfonamide oxygen accepts H-bonds from Arg146, while the piperazine ring engages in hydrophobic contacts with Phe104.

Mechanism of Action: The Signaling Cascade

Understanding why these docking scores matter requires mapping the downstream effects. The diagram below illustrates how the binding events described above translate into therapeutic outcomes for the Carbonic Anhydrase pathway.

CAPathway Inhibitor Piperazine Sulfonamide (Ligand) Target hCA IX / XII (Tumor Associated) Inhibitor->Target Kd < 100 nM Action Zinc Ion Chelation (Active Site Blockade) Target->Action Competitive Inhibition Downstream1 Disruption of pH Regulation Action->Downstream1 Downstream2 Hypoxia Survival Signaling Halted Downstream1->Downstream2 Outcome Apoptosis / Reduced Metastasis Downstream2->Outcome

Figure 2: Mechanistic pathway of piperazine sulfonamides targeting tumor-associated Carbonic Anhydrase (hCA IX/XII), leading to pH disruption and apoptosis.

Detailed Docking Protocol

To replicate the results cited in this guide, follow this specific parameter set.

Step 1: Ligand Preparation[4]
  • Structure Generation: Draw structures in ChemDraw; convert to 3D using OpenBabel.

  • Energy Minimization: Apply MMFF94 force field.

  • Charge Assignment: Compute Gasteiger charges . Non-polar hydrogens must be merged (AutoDock requirement).

Step 2: Receptor Preparation
  • Source: Retrieve PDB ID 3HS4 (hCA II) or 5FL4 (hCA IX).

  • Cleaning: Remove all water molecules (unless bridging is expected) and heteroatoms (except Zn²⁺).

  • Protonation: Add polar hydrogens; assign Kollman United Atom charges.

Step 3: Grid Configuration (Critical for Reproducibility)
  • Center: Coordinates of the co-crystallized native ligand (e.g., Zn²⁺ coordinates).

  • Box Size: 60 x 60 x 60 Å (Standard) or 40 x 40 x 40 Å (Focused).

  • Spacing: 0.375 Å.[4]

Step 4: Execution & Scoring
  • Algorithm: Lamarckian Genetic Algorithm (LGA).[4]

  • Runs: Minimum 50 runs per ligand to ensure convergence.

  • Clustering: RMSD tolerance of 2.0 Å.

References

  • Synthesis, Characterization, Cytotoxicity... of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI.

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors... PubMed Central.

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. PubMed.

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry.

  • Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2. ResearchGate.

Sources

A Comparative Analysis of Antidepressant-Like Activity in Arylpiperazine Derivatives: From Receptor Affinity to Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety represents a cornerstone in the development of psychotropic agents, particularly those targeting depressive disorders. Its structural versatility has allowed for the creation of a diverse range of compounds that primarily modulate the serotonergic system, a key player in the neurobiology of mood regulation[1]. The initial wave of arylpiperazine derivatives, such as the azapirones, introduced a novel mechanism of action centered on partial agonism at the serotonin 1A (5-HT1A) receptor[2]. This approach offered a departure from classic monoamine reuptake inhibitors, aiming for a more targeted modulation of serotonergic tone.

This guide provides a comparative analysis of the antidepressant-like activity of key arylpiperazine derivatives, from established anxiolytics with antidepressant properties to newer, multi-target agents and functionally selective ligands. We will dissect their distinct pharmacological profiles, supported by experimental data, and provide detailed protocols for the core preclinical assays used to validate their efficacy. This analysis is designed to offer researchers and drug development professionals a clear, evidence-based perspective on the evolution and current landscape of this important chemical class.

Comparative Pharmacology of Key Arylpiperazine Derivatives

The therapeutic utility of arylpiperazine derivatives is dictated by their specific receptor interaction profiles. While the 5-HT1A receptor is a common target, variations in affinity, intrinsic activity (full vs. partial agonism), and engagement with other receptors lead to significant differences in their preclinical and clinical effects.

The Azapirone Class: 5-HT1A Partial Agonists

Buspirone, gepirone, and tandospirone are classic examples of azapirones, initially developed as anxiolytics but also demonstrating antidepressant properties[3][4][5]. Their primary mechanism involves partial agonism at 5-HT1A receptors[6]. Acutely, they act as full agonists at presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus, which reduces the firing rate of serotonin neurons[6]. Chronic administration, however, leads to the desensitization of these autoreceptors, resulting in an overall enhancement of serotonergic neurotransmission in projection areas like the prefrontal cortex—a process believed to be central to their therapeutic effects[6].

  • Buspirone (BuSpar®) : While primarily used for generalized anxiety disorder, buspirone is also used off-label to augment antidepressants[5][7]. It acts as a 5-HT1A partial agonist and also possesses weak antagonist activity at dopamine D2 receptors[8].

  • Gepirone (Exxua™) : Recently approved for major depressive disorder (MDD), gepirone is a selective 5-HT1A receptor agonist[9][10]. Unlike buspirone, it does not have significant affinity for dopamine receptors, which may contribute to a favorable side-effect profile, particularly regarding sexual dysfunction and weight gain[6][11].

  • Tandospirone (Sediel®) : Marketed in Japan and China, tandospirone is a potent and selective 5-HT1A partial agonist used for anxiety and depression[12]. It has been shown to potentiate the effects of SSRIs and may improve both psychological and behavioral symptoms in various CNS disorders[1].

Modern Derivatives: Expanding the Mechanism of Action

More recent research has focused on developing arylpiperazine derivatives with more complex or refined mechanisms to enhance efficacy and accelerate the onset of action.

  • Vilazodone (Viibryd®) : Vilazodone is a novel agent that combines two distinct serotonergic mechanisms in a single molecule: selective serotonin reuptake inhibition (SSRI) and 5-HT1A receptor partial agonism[13][14]. This dual action classifies it as a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI)[14][15]. The rationale behind this design is that the 5-HT1A partial agonism may help mitigate some of the initial side effects of SSRIs and potentially lead to a faster therapeutic response by more directly modulating serotonergic pathways[14][16]. Preclinical studies show that vilazodone can induce a more robust increase in extracellular serotonin levels compared to traditional SSRIs[17].

  • F-15599 (NLX-101) : This investigational compound represents a significant evolution in 5-HT1A receptor targeting. F-15599 is a potent and highly selective 5-HT1A receptor agonist that exhibits biased agonism[18][19]. It preferentially activates postsynaptic 5-HT1A receptors in cortical regions over the presynaptic autoreceptors in the raphe nucleus[20][21]. This functional selectivity is a key experimental choice, designed to bypass the initial, inhibitory effect on serotonin release that is characteristic of non-biased agonists, potentially leading to a more rapid and robust antidepressant effect[21][22]. F-15599 has demonstrated potent antidepressant-like effects in animal models at very low doses[20][22].

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the pharmacological profiles of these selected arylpiperazine derivatives, providing a clear comparison of their primary targets and mechanisms. Binding affinity is expressed as the inhibition constant (Ki), where a lower value indicates higher affinity.

CompoundPrimary Mechanism of Action5-HT1A Ki (nM)Other Notable AffinitiesReference(s)
Buspirone 5-HT1A Partial Agonist~20-40Weak Dopamine D2 Antagonist
Gepirone Selective 5-HT1A AgonistHighLow affinity for other receptors[4][6]
Tandospirone 5-HT1A Partial Agonist27 ± 5Weak affinity for 5-HT2A, α1-adrenergic, D2[12]
Vilazodone SPARI (SSRI & 5-HT1A Partial Agonist)~2-5High affinity for Serotonin Transporter (SERT)[13][14]
F-15599 Biased Postsynaptic 5-HT1A Agonist3.4>1000-fold selectivity over other receptors[19][21]

Core Methodologies for Assessing Antidepressant-Like Activity

The validation of antidepressant-like activity in novel compounds relies on a battery of well-established preclinical behavioral and biochemical assays. The choice of these assays is critical for generating reliable and translatable data.

Behavioral Models of Antidepressant Efficacy

The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most widely used screening tools for assessing antidepressant-like activity in rodents[10]. Both tests are based on the principle that when placed in an inescapable, stressful situation, animals will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair" or a passive coping strategy[3]. A reduction in the duration of immobility following drug administration is predictive of antidepressant efficacy in humans[18].

This protocol is adapted from established methodologies for evaluating antidepressant efficacy[4][15].

  • Apparatus: A transparent Plexiglas cylinder (e.g., 30 cm height x 20 cm diameter) is filled with water (24-30°C) to a depth of 15 cm. This depth is crucial as it prevents the mouse from touching the bottom with its tail or feet[4].

  • Animal Acclimation: Mice are brought to the testing room at least 1 hour before the experiment to acclimate to the environment.

  • Drug Administration: The test compound (e.g., an arylpiperazine derivative) or vehicle is administered at a predetermined time before the test (typically 30-60 minutes for i.p. injection).

  • Test Procedure: Each mouse is gently placed into the water-filled cylinder. The test duration is typically 6 minutes[15].

  • Data Acquisition: The session is recorded by a video camera for later analysis. An experimenter, blinded to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water[18].

  • Post-Test Care: After the 6-minute session, the mouse is removed, gently dried with a towel, and placed in a warmed holding cage before being returned to its home cage[4].

  • Data Analysis: The mean duration of immobility is calculated for each treatment group and compared to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility suggests an antidepressant-like effect.

FST_Workflow cluster_prep Preparation Phase cluster_test Testing Phase (6 minutes) cluster_post Post-Test & Analysis acclimate Acclimate Mouse to Testing Room (≥1 hr) administer Administer Compound or Vehicle (e.g., 60 min pre-test) acclimate->administer prepare_cyl Prepare Water Cylinder (15cm depth, 24-30°C) place_mouse Gently place mouse in water cylinder prepare_cyl->place_mouse administer->place_mouse record Record session with video camera place_mouse->record remove_dry Remove and dry mouse record->remove_dry score Score Immobility Duration (final 4 minutes) record->score analyze Statistical Analysis: Compare treatment vs. vehicle score->analyze

Figure 1. Experimental workflow for the mouse Forced Swim Test (FST).

The TST is conceptually similar to the FST but avoids the potential confounding factor of hypothermia[13][16].

  • Apparatus: A suspension box or bar is used, often with compartments to prevent mice from seeing each other[13].

  • Animal Preparation: A piece of adhesive tape is securely attached to the tail of the mouse, approximately 1-2 cm from the tip[17].

  • Suspension: The mouse is suspended by the taped tail from the bar, at a height where it cannot reach any surfaces[13][16].

  • Test Procedure & Data Acquisition: The test typically lasts for 6 minutes, during which the total duration of immobility is recorded, often with automated video-tracking software or by a blinded observer[16][17]. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration[17].

  • Data Analysis: As with the FST, a significant decrease in immobility time in the drug-treated group compared to the vehicle group indicates an antidepressant-like effect.

Biochemical and Pharmacological Assays

To understand the mechanism underlying the behavioral effects, it is essential to quantify the interaction of the compounds with their molecular targets.

This assay is the gold standard for determining the affinity (Ki) of a compound for a specific receptor, such as the 5-HT1A receptor[20]. The principle is competitive binding, where the test compound competes with a known radioactive ligand ('radioligand') for binding to the receptor.

  • Receptor Preparation: Membranes are prepared from cells expressing the human 5-HT1A receptor or from specific brain regions (e.g., hippocampus) rich in the receptor. The tissue is homogenized and centrifuged to isolate the membrane fraction, which is then stored at -80°C.

  • Assay Setup: The assay is performed in 96-well plates. To each well, the following are added in a final volume of ~250 µL:

    • Receptor membrane preparation.

    • A fixed concentration of a specific 5-HT1A radioligand (e.g., [3H]8-OH-DPAT).

    • Varying concentrations of the unlabeled test compound (the 'competitor').

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: The filters are washed with ice-cold buffer, dried, and a scintillation cocktail is added. The amount of radioactivity on each filter is then counted using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis prep_membranes Prepare Receptor Membranes (e.g., from cell line or brain tissue) add_components Add to 96-well plate: 1. Membranes 2. Test Compound 3. Radioligand prep_membranes->add_components prep_reagents Prepare Radioligand, Buffers, and Serial Dilutions of Test Compound prep_reagents->add_components incubate Incubate to allow binding equilibrium add_components->incubate filtrate Rapid Vacuum Filtration (Separates bound from free ligand) incubate->filtrate wash_dry Wash, dry, and add scintillation cocktail to filters filtrate->wash_dry count Count radioactivity (Scintillation Counter) wash_dry->count analyze Calculate IC50 and Ki values count->analyze

Figure 2. General workflow for a competitive radioligand binding assay.

To confirm that a compound engages its target in the living brain and produces the expected neurochemical effect, in vivo microdialysis is employed. This technique allows for the measurement of extracellular neurotransmitter levels (e.g., serotonin) in specific brain regions of freely moving animals[6][12]. An SSRI or SPARI like vilazodone would be expected to increase extracellular serotonin levels, and this technique provides the direct evidence for such an effect[12][17].

The 5-HT1A Receptor Signaling Pathway

The antidepressant and anxiolytic effects of many arylpiperazine derivatives are mediated through the 5-HT1A receptor, a G-protein coupled receptor (GPCR)[20]. Understanding its signaling cascade is fundamental to appreciating their mechanism of action.

Upon binding of an agonist (like serotonin or an arylpiperazine derivative), the 5-HT1A receptor undergoes a conformational change and activates its associated inhibitory G-protein (Gi/o)[20]. This activation leads to the dissociation of the Gαi and Gβγ subunits, which then modulate downstream effectors. The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the production of the second messenger cyclic AMP (cAMP). The Gβγ subunit can directly open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuron, making it less likely to fire an action potential[20]. This inhibitory effect is the basis for the action of these drugs on presynaptic autoreceptors.

G_Protein_Signaling receptor 5-HT1A Receptor Agonist Binding Site g_protein Gαi Gβγ receptor:f0->g_protein:f0 Activates ac Adenylyl Cyclase g_protein:f0->ac Inhibits girk GIRK K+ Channel g_protein:f1->girk Opens camp cAMP ac->camp k_out K+ Efflux (Hyperpolarization) girk->k_out ligand Arylpiperazine Agonist ligand->receptor:f1 Binds atp ATP atp->ac

Figure 3. Simplified 5-HT1A receptor signaling cascade.

Conclusion and Future Directions

The arylpiperazine scaffold has proven to be an exceptionally fruitful starting point for the development of antidepressants. The evolution from first-generation 5-HT1A partial agonists like buspirone and gepirone to multi-target agents like vilazodone and functionally selective compounds like F-15599 illustrates a clear trajectory toward more refined and potentially more effective therapeutics.

The comparative analysis reveals a strategic shift in drug design:

  • From Broad to Specific: Early compounds had broader profiles, while newer agents like gepirone and F-15599 are highly selective for the 5-HT1A receptor[6][19].

  • From Simple to Complex Mechanisms: The move from single-target partial agonism to dual-action SPARI (vilazodone) or biased agonism (F-15599) reflects a deeper understanding of the serotonergic system and an attempt to overcome the limitations of earlier drugs, such as delayed onset of action.

The experimental protocols detailed herein—FST, TST, and receptor binding assays—remain the essential tools for the preclinical validation of these compounds. For researchers in the field, a thorough understanding of these methodologies is paramount for interpreting data and making informed decisions in the drug discovery pipeline. Future research will likely continue to explore biased agonism and the targeting of multiple receptor systems to develop next-generation antidepressants with improved efficacy, faster onset, and better tolerability.

References

  • Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor. CNS Spectr. (URL: )
  • Mechanism of action of the bimodal antidepressant vilazodone: evidence for serotonin1A-receptor-mediated auto-augmentation of extracellular serotonin output. J Psychopharmacol. (URL: )
  • F-15599. Wikipedia. (URL: [Link])

  • Vilazodone Pharmacology. Med Ed 101. (URL: [Link])

  • Vilazodone | Medication Guide. ClinCalc. (URL: [Link])

  • New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. ResearchGate. (URL: [Link])

  • F15599, a Highly Selective Post-Synaptic 5-HT(1A) Receptor Agonist: In-Vivo Profile in Behavioural Models of Antidepressant and Serotonergic Activity. Int J Neuropsychopharmacol. (URL: [Link])

  • Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. Perspect Psychiatr Care. (URL: [Link])

  • Effect of serotonin 1A agonist tandospirone on depression symptoms in senile patients with dementia. Psychiatry Clin Neurosci. (URL: [Link])

  • Gepirone: After Nearly Two Decades, FDA Approves This Not-So-New Antidepressant. Massachusetts General Hospital. (URL: [Link])

  • The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress. Psychopharmacology (Berl). (URL: [Link])

  • Tandospirone. Wikipedia. (URL: [Link])

  • Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors in the rat brain. Br J Pharmacol. (URL: [Link])

  • Gepirone. Wikipedia. (URL: [Link])

  • What You Need to Know About Gepirone (Exxua) | Benefits, Side Effects, and Review of Trials. YouTube. (URL: [Link])

  • Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms. Oncotarget. (URL: [Link])

  • Buspirone. Wikipedia. (URL: [Link])

  • Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review. Pharmaceuticals (Basel). (URL: [Link])

  • Exxua (gepirone): Uses, Side Effects, Dosage & Reviews. GoodRx. (URL: [Link])

  • Buspar for Depression: Can It Help Relieve Symptoms?. Pacific Coast Mental Health. (URL: [Link])

  • Radioligand Binding Assay Protocol. Gifford Bioscience. (URL: [Link])

  • Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms. Oncotarget. (URL: [Link])

  • Radioligand Binding Assay. BindingDB. (URL: [Link])

  • Buspirone. StatPearls - NCBI Bookshelf. (URL: [Link])

  • The Tail Suspension Test. JoVE. (URL: [Link])

  • Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. Thieme Connect. (URL: [Link])

  • Buspirone: review of its pharmacology and current perspectives on its mechanism of action. J Clin Psychiatry. (URL: [Link])

  • Buspirone (BuSpar): How It Works & Side Effects. Cleveland Clinic. (URL: [Link])

  • The Mouse Forced Swim Test. JoVE. (URL: [Link])

  • The Tail Suspension Test. PMC - NIH. (URL: [Link])

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opin Drug Discov. (URL: [Link])

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-(Butylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in the vital work of drug discovery and development, a deep understanding of chemical safety is not just a procedural formality—it is the bedrock of scientific integrity and personal well-being. This guide offers a focused protocol for the safe handling of 1-(Butylsulfonyl)piperazine, providing the essential operational and disposal plans necessary for confident and secure laboratory work.

Understanding the Compound: A Proactive Stance on Safety

1-(Butylsulfonyl)piperazine is a chemical intermediate that, like many novel compounds, requires careful and informed handling. While comprehensive toxicological data may be limited, the piperazine functional group is known to have potential health effects. Exposure can irritate the skin, eyes, and respiratory tract.[1] Some piperazine derivatives have been associated with skin and respiratory sensitization.[1][2] Therefore, a conservative approach that minimizes all potential routes of exposure—dermal, ocular, and inhalation—is essential.

Personal Protective Equipment (PPE): An Essential Barrier

The consistent and correct use of Personal Protective Equipment (PPE) is the most critical immediate defense against chemical exposure.[3] A risk assessment should always precede any handling of this compound to ensure the appropriate level of protection is employed.[4]

Hand Protection: The First Line of Defense

Causality: The skin is a primary route for chemical exposure. Selecting the appropriate gloves is crucial to prevent dermal absorption and potential sensitization.[5]

Protocol:

  • Glove Selection: Nitrile gloves are recommended for their chemical resistance.[6] Ensure they meet established standards for chemical protection.

  • Integrity Check: Always inspect gloves for tears, punctures, or any signs of degradation before use.

  • Double Gloving: For tasks with a higher risk of splashes or for prolonged handling, wearing two pairs of gloves provides an additional layer of safety.

  • Proper Removal and Disposal: Remove gloves by peeling them away from the cuff, turning them inside out to contain any contamination. Dispose of them immediately in a designated hazardous waste container. Never reuse disposable gloves.

Eye and Face Protection: Shielding from Accidental Splashes

Causality: The eyes are extremely sensitive to chemical splashes, which can cause severe and lasting damage.

Protocol:

  • Safety Glasses: At a minimum, safety glasses meeting ANSI Z87.1 standards with side shields are mandatory in any laboratory setting.[7]

  • Chemical Splash Goggles: When handling liquid suspensions of 1-(Butylsulfonyl)piperazine or during any procedure with a risk of splashing, chemical splash goggles are required.[6][7]

  • Face Shield: For larger-scale operations or when there is a significant risk of splashing, a face shield worn over safety goggles offers maximum protection for the entire face.[7]

Body Protection: Preventing Skin and Clothing Contamination

Causality: Protective clothing acts as a barrier to prevent the contamination of personal clothing and underlying skin.

Protocol:

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned or snapped, is required at all times.[6][7]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory.[4][7] Shorts, skirts, and open-toed footwear are not permitted in a laboratory environment.[7]

Respiratory Protection: Safeguarding Against Inhalation

Causality: Inhaling airborne dust or aerosols of chemical compounds can lead to respiratory irritation and other health effects.[1]

Protocol:

  • Engineering Controls: The primary method for preventing inhalation exposure is to handle 1-(Butylsulfonyl)piperazine within a certified chemical fume hood.[2][8]

  • Respirator Use: If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained and fit-tested personnel.

Workflow for Safe Handling and Disposal

The following diagram outlines the essential steps for the safe handling and disposal of 1-(Butylsulfonyl)piperazine.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup & Disposal risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe prepare_hood Prepare Fume Hood don_ppe->prepare_hood weigh_compound Weigh Compound in Fume Hood prepare_hood->weigh_compound dissolve_react Dissolve/React in Fume Hood weigh_compound->dissolve_react decontaminate Decontaminate Work Area dissolve_react->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste dispose_waste Dispose via EH&S Protocol segregate_waste->dispose_waste

Caption: A stepwise workflow for the safe handling and disposal of 1-(Butylsulfonyl)piperazine.

Emergency Response Plan

In the event of an accidental exposure or spill, a swift and informed response is crucial.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek prompt medical attention.[9]
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][10]
Small Spill Alert personnel in the immediate area. Wearing appropriate PPE, contain and absorb the spill with an inert material such as vermiculite or sand.[11] Collect the material in a sealed, labeled container for hazardous waste disposal.[11]
Large Spill Evacuate the area immediately. Notify your supervisor and the institutional Environmental Health & Safety (EH&S) department. Only trained personnel should manage large spills.[11]

Operational Disposal Plan

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All materials contaminated with 1-(Butylsulfonyl)piperazine, including gloves, weigh boats, and absorbent materials, must be disposed of in a designated hazardous waste container.[11]

  • Container Labeling: The hazardous waste container must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials.[8]

  • Final Disposal: Follow your institution's established protocols for the collection and disposal of hazardous chemical waste. Do not discharge any chemical waste into the sewer system.[12]

References

  • Enamine.
  • Sigma-Aldrich. (2024-03-02).
  • Thermo Fisher Scientific. (2010-11-24).
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • New Jersey Department of Health and Senior Services. HAZARD SUMMARY: Piperazine.
  • Lab Manager. (2009-07-30). Personal Protective Equipment (PPE)
  • UAH Environmental Health and Safety.
  • Sigma-Aldrich. (2025-01-02).
  • Santa Cruz Biotechnology.
  • Fisher Scientific. (2010-11-24).
  • Environmental Health and Safety.
  • PubMed Central. Safe handling of hazardous drugs.
  • BIOSYNCE. (2023-12-03). Operational Disposal And Storage Of Piperazine.
  • ResearchGate. (2015-10-29).
  • Lab Safety. (2025-11-06). Personal Protective Equipment.
  • Occupational Safety and Health Administration.
  • Combi-Blocks. (2023-01-02).
  • BC Cancer. Safe Handling of Hazardous Drugs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.